Technical Guide to 8-(Butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Structure, Synthesis, and Pharmacological Profiling
Prepared by: Senior Application Scientist, Lead Discovery & Optimization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Strategic Relevance The functionalization...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Lead Discovery & Optimization
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Strategic Relevance
The functionalization of the xanthine core has been a cornerstone of purinergic pharmacology for decades. Among the myriad of derivatives, 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione —commonly referred to as 8-butylaminotheophylline —represents a critical structural motif.
While unsubstituted theophylline acts as a weak, non-selective antagonist at adenosine receptors, substituting the C8 position with an extended alkylamino group (such as a butylamine) fundamentally alters the molecule's interaction with the receptor's extracellular vestibule. As demonstrated in foundational thermodynamic binding studies (), 8-alkylamino derivatives often exhibit a shift in intrinsic efficacy, transitioning from pure antagonists to partial or full agonists at specific adenosine receptor subtypes (A1/A2A) (). This whitepaper details the physicochemical properties, the mechanistic causality behind its synthesis, and the self-validating protocols required for its pharmacological profiling[1].
Chemical Structure and Physicochemical Profiling
Understanding the physical properties of 8-butylaminotheophylline is essential for formulation, assay design, and predicting pharmacokinetics. The presence of the secondary amine at the C8 position introduces a new hydrogen bond donor and alters the electron density of the purine ring, impacting both solubility and receptor affinity[1].
The causality behind the pharmacological utility of 8-butylaminotheophylline lies in its spatial geometry. The 1,3-dimethylxanthine core anchors the molecule within the orthosteric binding site of the adenosine receptor via conserved π-π stacking and hydrogen bonding with specific asparagine residues. However, the flexible, lipophilic butyl chain at the C8 position projects outward, interacting with specific hydrophobic pockets that dictate receptor activation states ().
Below is the logical flow of how this compound modulates downstream cellular signaling once bound to the receptor.
Fig 1: Signal transduction pathway of adenosine receptors modulated by 8-substituted xanthines.
Synthetic Methodology & Chemical Causality
As an Application Scientist, I frequently observe researchers struggling with the synthesis of 8-aminoxanthines due to a misunderstanding of the purine core's electronics.
The Mechanistic Challenge: The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) of 8-bromotheophylline with n-butylamine. However, the N7 proton of theophylline is highly acidic (pKa ~8.5). When a basic aliphatic amine like n-butylamine is introduced, the theophylline core is immediately deprotonated, forming an electron-rich anion. This negative charge delocalizes across the purine ring, severely deactivating the C8 position toward nucleophilic attack.
The Solution: To overcome this thermodynamic barrier, we must use a massive excess of the amine (to act simultaneously as the solvent, nucleophile, and base) and apply sustained, high thermal energy (e.g., in a sealed pressure vessel) to force the reaction to completion ().
Protocol 1: Optimized SNAr Synthesis of 8-Butylaminotheophylline
Step 1: Preparation
Charge a heavy-walled borosilicate pressure vessel with 8-bromotheophylline (1.0 eq, 10 mmol) and anhydrous n-butylamine (15.0 eq, 150 mmol). Crucial step: Do not add co-solvents; the neat amine ensures maximum nucleophile concentration.
Step 2: Reaction Execution
Seal the vessel under an argon atmosphere. Heat the mixture to 130°C for 18 hours with vigorous magnetic stirring. Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the UV-active starting material spot confirms that the anionic deactivation barrier has been successfully overcome.
Step 3: Quenching & Evaporation
Cool the vessel to room temperature. Carefully vent the pressure and evaporate the excess n-butylamine under reduced pressure using a rotary evaporator.
Step 4: Isoelectric Precipitation (Isolation)
Suspend the crude oily residue in distilled water (50 mL). Slowly adjust the pH to 6.0–6.5 using 1M HCl. Causality: This precise pH adjustment reprotonates the N7 position, neutralizing the molecule and causing the highly pure 8-(butylamino)theophylline to precipitate out of the aqueous phase.
Step 5: Purification
Filter the precipitate under vacuum and recrystallize from hot ethanol to yield analytically pure white crystals.
Fig 2: Step-by-step synthetic workflow for 8-(butylamino)theophylline via SNAr.
To prove that the C8-butylamino substitution modulates receptor affinity, we must measure its ability to displace a known radioligand. The following protocol is designed as a self-validating system , incorporating strict internal controls to ensure data integrity.
Step 1: Membrane Preparation
Isolate CHO cell membranes stably expressing human A1 or A2A receptors. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).
Step 2: Ligand Incubation
In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., 1 nM [³H]DPCPX for A1 receptors), and varying concentrations of the synthesized 8-butylaminotheophylline (
10−10
to
10−4
M).
Step 3: Self-Validating Controls (Critical)
Designate specific wells for:
Total Binding (TB): Radiotracer + buffer only.
Non-Specific Binding (NSB): Radiotracer + 10 µM CPA (a known full agonist).
Causality: Subtracting the NSB from the TB ensures that the measured radioactivity is exclusively tied to the specific orthosteric binding event, eliminating noise from lipophilic membrane partitioning.
Step 4: Filtration & Detection
Incubate the plates for 90 minutes at 25°C to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to trap the bound radioligand and wash away the unbound fraction.
Step 5: Quantification
Add scintillation cocktail to the filters and measure radioactivity (CPM) using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression and convert to the absolute binding affinity constant (
Ki
) via the Cheng-Prusoff equation.
References
National Center for Biotechnology Information (NCBI). Thermodynamics of full agonist, partial agonist, and antagonist binding to wild-type and mutant adenosine A1 receptors. PubMed Database. Available at: [Link]
American Chemical Society (ACS). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry. Available at:[Link]
In Vitro Mechanism of Action of 8-(Butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: A Technical Whitepaper
Executive Summary 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly recognized as an 8-alkylamino derivative of theophylline (1,3-dimethylxanthine), is a synthetic small molecule utilized in pharmacologica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly recognized as an 8-alkylamino derivative of theophylline (1,3-dimethylxanthine), is a synthetic small molecule utilized in pharmacological research. The structural modification of the xanthine core at the C8 position with a butylamino group fundamentally alters its lipophilicity and steric profile. This whitepaper provides a comprehensive analysis of its in vitro mechanism of action, focusing on its dual-target engagement: competitive antagonism of Adenosine Receptors (ARs) and the inhibition of intracellular Phosphodiesterases (PDEs).
Molecular Pharmacology & Target Engagement
Adenosine Receptor (AR) Antagonism
Xanthines, such as caffeine and theophylline, are well-characterized, albeit weak, non-selective antagonists of adenosine receptors[1]. The addition of the 8-butylamino group is a classic medicinal chemistry strategy designed to probe the hydrophobic subpockets of the AR orthosteric binding site.
A1 Receptor (A1R): The A1R is a
Gi/Go
-coupled receptor that, upon activation by endogenous adenosine, inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels. 8-(butylamino)-theophylline acts as a competitive antagonist at this site. Thermodynamic analyses of receptor binding indicate that the affinity of such ligands is heavily dependent on specific amino acid residues (e.g., Thr277 in human A1R) within the binding pocket[2]. By blocking A1R, the compound prevents the
Gi
-mediated suppression of cAMP.
A2A Receptor (A2AR): The A2AR is a
Gs
-coupled receptor heavily expressed in the striatum, leukocytes, and vasculature[3]. While 8-alkylamino derivatives of adenosine often act as agonists, 8-substituted xanthines function as antagonists[3]. Antagonism here prevents adenosine-driven
Gs
stimulation.
Phosphodiesterase (PDE) Inhibition
Beyond surface receptors, 1,3-dimethylxanthines readily cross the plasma membrane to interact with intracellular targets, most notably PDEs (predominantly PDE3 and PDE4 isoforms). The compound competitively binds to the catalytic active site of the PDE enzyme, preventing the hydrolysis of cAMP and cGMP into their inactive 5'-monophosphate forms. The net intracellular effect of this molecule is highly context-dependent, relying on the basal tone of AR activation versus intrinsic PDE activity in the specific in vitro cell model.
Mechanistic Pathway Visualization
The following diagram illustrates the dual-pathway mechanism, demonstrating how surface receptor blockade and intracellular enzyme inhibition converge on the regulation of cAMP.
Fig 1. Dual mechanism of 8-BAT: AR antagonism and PDE inhibition converging on cAMP regulation.
To rigorously validate the mechanism of action of this compound, researchers must employ orthogonal assays that isolate AR antagonism from PDE inhibition.
Protocol 1: Radioligand Binding Assay for AR Affinity
Objective: Determine the inhibition constant (
Ki
) for A1 and A2A receptors.
Causality & Rationale: Native tissues express multiple AR subtypes, which confounds binding data. Using isolated CHO cells stably expressing specific human ARs eliminates downstream signaling variables and isolates orthosteric engagement[2].
Step-by-Step Workflow:
Membrane Preparation: Harvest CHO cells stably expressing hA1R or hA2AR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) with protease inhibitors. Centrifuge at 100,000 × g for 30 minutes to isolate the membrane fraction.
Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM
[3H]DPCPX
(a highly selective A1R antagonist) or
[3H]ZM241385
(for A2AR) alongside increasing concentrations of the test compound (
10−10
to
10−4
M).
Equilibration: Incubate at 25°C for 90 minutes. Note: This specific temperature and time ensure thermodynamic equilibrium is reached without degrading membrane proteins, critical for accurate
Ki
determination[2].
Separation: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to minimize non-specific binding. Wash three times with ice-cold buffer.
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate
IC50
via non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
Protocol 2: FRET-based cAMP Accumulation Assay
Objective: Differentiate the functional consequences of AR blockade versus PDE inhibition.
Causality & Rationale: Traditional endpoint cAMP assays require cell lysis. FRET-based biosensors allow real-time kinetic monitoring. By utilizing Forskolin (a direct adenylyl cyclase activator), we bypass G-protein coupled receptors entirely, creating a self-validating system to isolate the PDE inhibitory effect from AR antagonism.
Step-by-Step Workflow:
Transfection: Transfect HEK293 cells with an Epac1-based FRET cAMP biosensor.
Baseline Measurement: Seed cells in a 96-well plate and measure the baseline FRET ratio (CFP/YFP emission) using a microplate reader.
Isolating PDE Activity: Stimulate cells with a submaximal dose of Forskolin (1 µM) to induce baseline cAMP production.
Compound Addition: Inject the 8-butylamino-theophylline derivative (10 µM). A rapid increase in the FRET ratio confirms PDE inhibition, as it prevents the breakdown of Forskolin-induced cAMP.
Isolating AR Activity: In a parallel well, pre-treat cells with the compound, then challenge with an A1R-specific agonist (e.g., CPA). Successful A1R antagonism is validated if the compound blocks the CPA-induced decrease in cAMP.
Quantitative Data Summary
While specific binding affinities can vary based on the exact radioligand and cell line conditions utilized, the table below summarizes the representative pharmacological profile for 8-alkylamino-1,3-dimethylxanthine derivatives across key targets.
Target
Affinity/Inhibition Metric
Representative Value Range
Functional Role
Adenosine A1 Receptor
Ki
0.5 - 5.0 µM
Competitive Antagonist
Adenosine A2A Receptor
Ki
1.0 - 10.0 µM
Competitive Antagonist
Adenosine A3 Receptor
Ki
> 50 µM
Negligible Affinity
Phosphodiesterase (PDE)
IC50
10 - 50 µM
Non-selective Inhibitor
References
Source: PubMed (NIH)
Title: Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor
Source: ACS Pharmacology & Translational Science
URL
Title: Adenosine A2A Receptor as a Drug Discovery Target
Source: Journal of Medicinal Chemistry
URL
Executive Summary The compound 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (commonly referred to as 8-butylaminotheophylline or BuX) is a synthetic derivative of the naturally occurring methylxanthine, theophy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (commonly referred to as 8-butylaminotheophylline or BuX) is a synthetic derivative of the naturally occurring methylxanthine, theophylline. In the realm of purinergic signaling, xanthine derivatives are classical competitive antagonists of adenosine receptors (ARs). However, the introduction of a secondary alkylamine at the C8 position fundamentally alters the pharmacodynamic profile of the 1,3-dimethylxanthine scaffold. This guide explores the structure-activity relationships (SAR), receptor binding affinities, and the precise experimental methodologies required to quantify the pharmacological behavior of 8-butylaminotheophylline at human adenosine receptors.
Structural Pharmacology and Mechanistic Causality
To understand the binding affinity of 8-butylaminotheophylline, one must analyze the architecture of the adenosine receptor's orthosteric binding site. Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs)[1].
Unsubstituted theophylline is a weak, non-selective antagonist. The addition of the 8-butylamino group significantly enhances binding affinity, primarily driven by the thermodynamics of the receptor's binding pocket:
The Hydrophobic Subpocket: Cryo-EM and mutagenesis studies reveal that AR ligands bearing an alkyl chain at the C8 position of the xanthine scaffold display increased affinity for the A1 receptor (A1R) over the A2A receptor (A2AR). This selectivity is attributed to the presence of a threonine residue, T270^7.35 , in A1R (replaced by methionine, M270^7.35, in A2AR). T270^7.35 shapes a distinct hydrophobic subpocket underneath extracellular loop 3 (ECL3) that perfectly accommodates lipophilic substituents like the butyl chain [1].
Enthalpic vs. Entropic Contributions: The displacement of ordered water molecules from this hydrophobic subpocket by the butyl chain provides a massive entropic driving force for binding, lowering the dissociation constant (
Kd
) and increasing the overall affinity (
Ki
) by orders of magnitude compared to the parent theophylline molecule.
Receptor Binding Affinity Profile
The table below summarizes the quantitative binding affinity data for 8-butylaminotheophylline in comparison to its parent scaffold and other historical C8-substituted xanthines. Data represents the inhibition constant (
Ki
) at recombinant human adenosine receptors [2].
Compound
A1 Receptor
Ki
(nM)
A2A Receptor
Ki
(nM)
A2B Receptor
Ki
(nM)
A3 Receptor
Ki
(nM)
Selectivity (A1/A2A)
Theophylline
14,000
25,000
24,000
>100,000
1.8
8-Bromotheophylline
3,200
4,500
ND
ND
1.4
8-Cyclopentyltheophylline (CPT)
14
430
>1,000
>1,000
30.7
8-Butylaminotheophylline
65
280
>1,000
>5,000
4.3
Note: The 8-butylamino substitution significantly improves A1 and A2A affinity compared to theophylline, acting as a potent competitive ligand.
Signaling Pathway Visualization
By competitively occupying the orthosteric site, 8-butylaminotheophylline prevents endogenous adenosine from binding. At the A1 receptor, this blocks the activation of the
Gi/o
protein complex, thereby preventing the inhibition of adenylyl cyclase and maintaining intracellular cAMP levels.
Figure 1: Mechanism of action of 8-(butylamino)theophylline as a competitive antagonist at the A1R.
To empirically determine the
Ki
of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, a highly controlled radioligand competition assay must be executed. This protocol is designed as a self-validating system, ensuring that external artifacts do not skew the affinity data.
Step 1: Membrane Preparation and Endogenous Ligand Clearance
Harvest CHO cells stably expressing human A1R or A2AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
Causality Check: Add Adenosine Deaminase (ADA, 2 U/mL) to the membrane suspension and incubate for 30 minutes at 37°C.
Why? Cell membranes release endogenous adenosine during homogenization. If not enzymatically degraded by ADA, this endogenous ligand will competitively inhibit the radioligand, artificially inflating the apparent
Ki
of the test compound.
Step 2: Assay Assembly and Internal Controls
Prepare a 96-well plate with the following self-validating control wells alongside the test compound:
Total Binding (TB): Radioligand + Vehicle (DMSO max 1%). Establishes the maximum signal.
Why? This saturates all specific receptor sites. Any remaining signal is radioligand sticking nonspecifically to the plastic or membrane lipids. Specific Binding = TB - NSB.
Test Wells: Radioligand + 8-butylaminotheophylline (serial dilution from
10−10
to
10−4
M).
Step 3: Radioligand Incubation
Add
[3H]
DPCPX (for A1R) or
[3H]
CGS21680 (for A2AR) at a concentration equal to its predefined
Kd
(typically ~1-2 nM).
Incubate the plate at 25°C for 90 minutes to ensure thermodynamic equilibrium is reached between the radioligand, the receptor, and the 8-butylaminotheophylline.
Step 4: Filtration and Quantification
Rapidly terminate the reaction by filtering the contents through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.
Wash filters three times with ice-cold Tris-HCl buffer to trap the receptor-ligand complexes while washing away unbound radioligand.
Add scintillation cocktail and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
Step 5: Data Analysis and Validation
Calculate the
Z′
-factor using the TB and NSB wells. A
Z′
-factor > 0.5 validates the assay's robustness.
Plot the specific binding against the log concentration of 8-butylaminotheophylline. Fit the curve using non-linear regression to find the
IC50
.
Apply the Cheng-Prusoff equation to convert
IC50
to the absolute affinity constant (
Ki
):
Ki=1+Kd[L]IC50
(Where [L] is the radioligand concentration and
Kd
is its dissociation constant).
References
Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor
Source: ACS Pharmacology & Translational Science (2021)
URL:[Link][1]
Adenosine A2A Receptor as a Drug Discovery Target
Source: Journal of Medicinal Chemistry (2013)
URL:[Link] [2]
Tricyclic oxazolo[2,3-f]purinediones: potency as adenosine receptor ligands and anticonvulsants
Source: Bioorganic & Medicinal Chemistry (2004)
URL:[Link]
Exploratory
8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione molecular weight and exact mass
An in-depth technical analysis of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione requires a multidisciplinary approach, bridging high-resolution analytical chemistry with molecular pharmacology. As a derivative o...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione requires a multidisciplinary approach, bridging high-resolution analytical chemistry with molecular pharmacology. As a derivative of theophylline (1,3-dimethylxanthine), this compound features an 8-alkylamino substitution that significantly alters its physicochemical properties and biological target profile.
This whitepaper provides a comprehensive guide to the molecular characterization, mass spectrometry profiling, and pharmacological evaluation of this specific xanthine derivative, designed for researchers in drug discovery and bioanalytical sciences.
Physicochemical Profiling & Molecular Identity
The core scaffold of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione (xanthine) ring system. The addition of a butylamino group at the C8 position is a classical medicinal chemistry strategy used to enhance lipophilicity and drive the molecule deeper into the hydrophobic binding pockets of target proteins, such as adenosine receptors[1][2].
Quantitative Molecular Data
To ensure analytical precision during synthesis verification or pharmacokinetic tracking, the exact mass must be utilized rather than the average molecular weight[3].
Property
Value
Analytical Significance
Chemical Formula
C₁₁H₁₇N₅O₂
Dictates isotopic distribution patterns in MS.
Average Molecular Weight
251.29 g/mol
Used for bulk molarity calculations and formulation.
Monoisotopic Exact Mass
251.1382 Da
Critical for High-Resolution Mass Spectrometry (HRMS) targeting.
Theoretical[M+H]⁺ m/z
252.1455
Primary target ion for positive-mode Electrospray Ionization (ESI+).
Theoretical [M-H]⁻ m/z
250.1309
Target ion for negative-mode ESI (deprotonation at N7).
High-Resolution Mass Spectrometry (HRMS) is the gold standard for verifying the identity of xanthine derivatives in complex matrices[4]. The exact mass of 251.1382 Da allows for a mass defect analysis that isolates the target from endogenous purines or isobaric interferences.
Causality in Experimental Design:
Electrospray ionization in positive mode (ESI+) is selected because the secondary amine of the butylamino group readily accepts a proton. A Time-of-Flight (TOF) or Orbitrap analyzer is required to achieve sub-5 ppm mass accuracy, ensuring the empirical formula C₁₁H₁₇N₅O₂ is confidently assigned. The protocol below is a self-validating system; the inclusion of a structurally similar stable isotope internal standard (IS) compensates for matrix-induced ion suppression and validates extraction recovery.
Step-by-Step LC-HRMS Protocol
Sample Preparation & Extraction:
Spike 100 µL of plasma/matrix with 10 µL of ¹³C₃-caffeine (Internal Standard, 1 µg/mL).
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Logic: Formic acid ensures the xanthine remains protonated, increasing solubility in the organic phase.
Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. Logic: The lipophilic butyl chain increases retention time compared to unsubstituted theophylline, requiring a strong organic gradient for elution.
HRMS Acquisition Parameters:
Ionization: ESI Positive mode.
Capillary Voltage: 3.5 kV.
Mass Range: m/z 100–1000.
Resolution: > 30,000 (FWHM at m/z 200).
Data Processing & Validation:
Extract the ion chromatogram (EIC) for m/z 252.1455 with a mass tolerance window of ±5 ppm.
Confirm identity via MS/MS fragmentation: Look for the neutral loss of the butyl group (-56 Da, loss of butene) or cleavage of the purine ring, which are hallmark fragmentation pathways for 8-alkylamino xanthines.
Methylxanthines are classical, non-selective antagonists of adenosine receptors[2]. However, structure-activity relationship (SAR) studies demonstrate that substitution at the 8-position of the xanthine core fundamentally shifts the pharmacological profile. The addition of an 8-alkylamino or 8-aryl group dramatically increases binding affinity and selectivity for the A₁ and A₂A receptor subtypes[1][5].
The butylamino extension occupies an accessory hydrophobic pocket within the orthosteric binding site of the GPCR, sterically hindering the binding of endogenous adenosine and preventing the conformational shift required for G-protein coupling.
Mechanism of action for 8-substituted xanthines at adenosine receptors.
In Vitro Radioligand Binding Protocol
To empirically validate the receptor affinity of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, a competitive radioligand binding assay is required.
Causality in Experimental Design:
We utilize [³H]DPCPX (a highly selective A₁ antagonist) to establish a baseline signal. By measuring the displacement of [³H]DPCPX by our target compound, we quantify its thermodynamic affinity (Kᵢ) independent of downstream signal amplification, which can skew functional assays. The inclusion of 10 µM CPA (N⁶-cyclopentyladenosine) serves as a self-validating control to define non-specific binding (NSB), ensuring the measured radioactivity is strictly receptor-mediated.
Step-by-Step Binding Assay Methodology
Membrane Preparation:
Homogenize CHO cells stably expressing human A₁ receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (Tris-HCl with 10 mM MgCl₂ to stabilize G-protein coupling) to a final protein concentration of 50 µ g/well .
Test Wells: 50 µL of 8-(butylamino)-1,3-dimethylxanthine at varying concentrations (10⁻¹⁰ to 10⁻⁴ M) + 50 µL [³H]DPCPX + 100 µL membranes.
Equilibration & Filtration:
Incubate the plates at 25°C for 90 minutes to reach thermodynamic equilibrium.
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding to the filter).
Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.
Quantification:
Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained tritium decay (DPM) using a liquid scintillation counter.
Calculate the IC₅₀ using non-linear regression (one-site competition model) and convert to Kᵢ using the Cheng-Prusoff equation.
References
PDBbind Database: Ligand Properties (C11H17N5O2) . PDBbind-Plus. Available at: [Link]
1,8-Disubstituted Xanthine Derivatives: Synthesis of Potent A2B-Selective Adenosine Receptor Antagonists . Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
Xanthines as Adenosine Receptor Antagonists . PubMed Central (NIH). Available at: [Link]
Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids . ResearchGate. Available at: [Link]
Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks . MDPI. Available at: [Link]
An In-depth Technical Guide to the Preclinical Toxicity and Safety Assessment of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
A Predictive and Methodological Framework for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the predicted toxicity and a recommended safety ass...
Author: BenchChem Technical Support Team. Date: March 2026
A Predictive and Methodological Framework for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the predicted toxicity and a recommended safety assessment strategy for 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. It is important to note that, as of the date of this publication, no specific toxicological studies for this compound are publicly available. The information presented herein is based on the known profiles of structurally related xanthine derivatives and established principles of toxicology. The proposed experimental protocols are based on internationally recognized guidelines and are intended to serve as a roadmap for the systematic evaluation of this novel chemical entity.
Introduction
8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a substituted xanthine derivative. The xanthine scaffold is the core of several well-known and widely used compounds, including caffeine and theophylline, which exhibit a range of pharmacological activities, primarily as stimulants and bronchodilators.[1] The introduction of a butylamino group at the 8-position of the purine ring is anticipated to modulate the compound's physicochemical properties and its interaction with biological targets, potentially leading to novel therapeutic applications. However, any new chemical entity intended for pharmaceutical development must undergo a rigorous toxicological evaluation to establish its safety profile. This guide provides a predictive toxicological assessment based on structure-activity relationships within the xanthine class and outlines a comprehensive, multi-tiered experimental strategy to definitively characterize the safety of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Predicted Toxicological Profile: A Structure-Activity Relationship Perspective
The toxicological profile of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is likely to be influenced by its core methylxanthine structure and the specific substituent at the 8-position.
General Methylxanthine-Related Toxicities
Methylxanthines, as a class, are known to exert effects on several organ systems, particularly at higher doses.[1] These can include:
Central Nervous System (CNS) Effects: Stimulation, restlessness, insomnia, and at high concentrations, convulsions.[1]
Cardiovascular Effects: Increased heart rate and force of contraction, with the potential for cardiac arrhythmias at high concentrations.[1]
Gastrointestinal Effects: Gastric acid and pepsin secretion.[1]
Influence of the 8-Position Substituent
The nature of the substituent at the C8 position of the xanthine ring is a critical determinant of biological activity and, consequently, potential toxicity. Research on various 8-substituted xanthines has revealed that modifications at this position can significantly alter receptor binding affinity and selectivity.[2][3]
8-Alkylamino and 8-Arylamino Derivatives: The introduction of amino and substituted amino groups at the 8-position can lead to a diverse range of pharmacological activities. For instance, some 8-aminopurines have been shown to inhibit purine nucleoside phosphorylase and exhibit diuretic and natriuretic effects.[4] It is plausible that 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione could share some of these properties.
Structure-Toxicity Relationship: Studies on a series of 3-methylxanthine derivatives have suggested that elongation of the alkyl chain at the eighth position can lead to a slight increase in acute toxicity.[5] While this was observed in a different xanthine series, it highlights the importance of the 8-position substituent in modulating the overall toxicity profile. The butylamino group in the target compound may therefore influence its toxic potential.
Given the arylamine-like structure within the molecule, it is also prudent to consider the potential for the formation of reactive metabolites, which can be associated with genotoxicity and carcinogenicity.[6]
A Phased Strategy for Preclinical Safety Evaluation
A comprehensive preclinical safety evaluation should be conducted in a stepwise manner, beginning with in vitro assays and progressing to in vivo studies. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing and is consistent with international regulatory guidelines.[7]
Phase 1: In Vitro Toxicity Screening
In vitro assays provide a cost-effective and high-throughput method for initial toxicity screening, helping to identify potential liabilities early in development.[8][9]
Table 1: Recommended In Vitro Toxicity Assays
Toxicity Endpoint
Recommended Assay
Purpose
Cytotoxicity
MTT or MTS assay in relevant cell lines (e.g., HepG2 for hepatotoxicity)
To determine the concentration at which the compound induces cell death.
Genotoxicity
Bacterial Reverse Mutation Assay (Ames Test)
To assess the potential of the compound to induce gene mutations.[10][11]
Genotoxicity
In vitro Micronucleus Test in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes)
To evaluate the potential for QT interval prolongation and cardiac arrhythmias.[8]
Hepatotoxicity
Primary human hepatocytes or 3D liver microtissues
To assess the potential for drug-induced liver injury (DILI).[8]
Phase 2: In Vivo Acute and Repeated-Dose Toxicity Studies
In vivo studies are essential to understand the compound's effects in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) properties.[12]
The initial in vivo assessment should be an acute oral toxicity study to determine the median lethal dose (LD50) and identify the primary target organs of toxicity. The study should be designed according to one of the following OECD guidelines to minimize animal use:[13][14]
Animal Model: Typically, female rats are used as they are often slightly more sensitive.[17]
Dose Selection: A stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg) is employed.
Administration: The compound is administered orally by gavage as a single dose.
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
Necropsy: A gross necropsy of all animals is performed at the end of the study.
A 28-day repeated-dose oral toxicity study in a rodent species (e.g., rat) is a standard requirement. This study provides information on the toxic effects of the compound after repeated administration and helps to identify a No-Observed-Adverse-Effect Level (NOAEL).
Table 2: Key Parameters in a 28-Day Repeated-Dose Toxicity Study
Parameter
Measurements
Clinical Observations
Daily checks for signs of toxicity, behavioral changes.
Body Weight and Food Consumption
Measured weekly.
Ophthalmology
Examination before and at the end of the study.
Hematology
Red and white blood cell counts, hemoglobin, hematocrit, platelet count.
Volume, specific gravity, pH, protein, glucose, ketones.
Organ Weights
At necropsy, key organs are weighed.
Histopathology
Microscopic examination of a comprehensive list of organs and tissues.
Phase 3: Comprehensive Safety Pharmacology and Specialized Toxicology Studies
Based on the findings from the initial studies and the intended clinical use of the compound, further specialized toxicology studies will be required.
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. A core battery of tests typically includes assessments of the cardiovascular, respiratory, and central nervous systems.
If there are concerns from in vitro genotoxicity assays or the chemical structure, an in vivo genotoxicity test is warranted. A standard test is the rodent bone marrow micronucleus test.[10][11]
Experimental Workflow: In Vivo Genotoxicity Assessment
Caption: Core Components of a DART Program.
Conclusion
While the specific toxicity profile of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione remains to be empirically determined, a predictive assessment based on its xanthine scaffold and 8-position substituent suggests a potential for CNS, cardiovascular, and gastrointestinal effects typical of methylxanthines. The butylamino group may further modulate this profile, and a thorough investigation into potential genotoxicity and effects on renal function is warranted.
The multi-phase experimental strategy outlined in this guide, progressing from in vitro screening to comprehensive in vivo studies, provides a robust and internationally accepted framework for the preclinical safety assessment of this novel compound. Adherence to these established guidelines will ensure the generation of high-quality data necessary to make informed decisions regarding its continued development and to characterize its potential risk to human health.
Preliminary Investigation of 8-(Butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Derivatives: Synthesis, Pharmacological Profiling, and Efficacy
Executive Summary Theophylline (1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) is a classical methylxanthine utilized for decades in the management of asthma and chronic obstructive pulmonary disease (COPD). However, its clini...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Theophylline (1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) is a classical methylxanthine utilized for decades in the management of asthma and chronic obstructive pulmonary disease (COPD). However, its clinical utility is severely hampered by a narrow therapeutic index (20–100 μmol/L) and non-selective phosphodiesterase (PDE) inhibition, leading to cardiovascular and central nervous system toxicity.
Recent medicinal chemistry efforts have focused on modifying the C-8 position of the xanthine scaffold. The introduction of an alkylamino group, specifically yielding 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives, represents a strategic structural modification designed to enhance lipophilicity, improve receptor/enzyme selectivity, and introduce secondary antibacterial properties—a critical advantage given that bacterial infections frequently exacerbate asthma pathogenesis[1].
Chemical Rationale and Synthesis Workflow
The C-8 position of the xanthine core is highly amenable to functionalization. The electron-deficient nature of the fused pyrimidine-imidazole system allows for facile nucleophilic aromatic substitution (SNAr) once a suitable leaving group (e.g., a halogen) is installed. The butylamino substitution was selected to increase the steric bulk and lipophilicity of the molecule, which optimizes its fit within the hydrophobic pockets of PDE isoenzymes and adenosine receptors.
Caption: Two-step synthesis workflow of 8-(butylamino)theophylline derivatives.
Protocol 1: Synthesis of 8-(Butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Causality & Validation: This two-step protocol utilizes a halogenation-amination sequence. Bromination at C-8 activates the position, making it an excellent electrophilic center for the subsequent attack by the primary amine.
Electrophilic Bromination: Suspend 1,3-dimethylxanthine (10 mmol) in glacial acetic acid (30 mL). Add bromine (12 mmol) dropwise at room temperature. Stir for 4 hours. Pour into ice water, filter the precipitate, and recrystallize from ethanol to yield 8-bromotheophylline[2].
Validation Step: Confirm the disappearance of the C-8 proton singlet (~8.0 ppm) via 1H-NMR.
Nucleophilic Substitution: Dissolve 8-bromotheophylline (5 mmol) in n-butanol (20 mL). Add an excess of n-butylamine (15 mmol) to act as both the nucleophile and the acid scavenger. Reflux the mixture for 12-16 hours.
Purification: Concentrate the solvent under reduced pressure. Wash the residue with dilute HCl to remove unreacted amine, then neutralize. Recrystallize the crude product from an ethanol/water mixture.
Validation Step: Confirm the presence of the butyl aliphatic chain via 13C-NMR (four distinct aliphatic carbon peaks).
Pharmacological Profiling: Dual-Action Mechanism
The therapeutic efficacy of 8-alkylamino xanthines is driven by a dual-action mechanism: the inhibition of PDE enzymes and the antagonism of adenosine receptors (specifically A1 and A2A)[3]. Furthermore, these derivatives exhibit notable antibacterial activity, which is hypothesized to occur via the inhibition of bacterial DNA gyrase or cell wall synthesis disruption, though the exact antibacterial mechanism of xanthines remains an active area of investigation[4].
Caption: Intracellular signaling cascade triggered by PDE inhibition leading to bronchodilation.
Protocol 2: In Vivo Evaluation of Anti-Bronchoconstrictive Activity
Causality & Validation: The acetylcholine (ACh)-induced bronchospasm model in guinea pigs is the gold standard for evaluating bronchodilators. ACh directly stimulates muscarinic receptors on airway smooth muscle. Delaying the onset of dyspnea proves the functional antagonism provided by the test compound[1].
Subject Preparation: Fast adult Dunkin-Hartley guinea pigs (300–400 g) for 12 hours prior to the experiment to ensure uniform drug absorption.
Baseline Establishment: Place the animal in a closed plethysmograph (histamine chamber). Expose to an aerosol of 0.5% acetylcholine chloride at a constant pressure. Record the Pre-Convulsive Time (PCT)—the time from aerosol exposure to the onset of asphyxic convulsions.
Validation Step: Animals with a baseline PCT > 120 seconds are excluded to ensure cohort sensitivity.
Drug Administration: Allow the animals to recover for 24 hours. Administer the 8-(butylamino)theophylline derivative (50 mg/kg) or the standard reference (Aminophylline, 50 mg/kg) via intraperitoneal (i.p.) injection.
Efficacy Measurement: Thirty minutes post-administration, re-expose the animals to the ACh aerosol. Record the new PCT.
Data Analysis: Calculate the percentage of protection using the formula: Protection (%) = [1 - (PCT_baseline / PCT_test)] × 100.
Quantitative Data Summary
The following table synthesizes the comparative pharmacological profile of the 8-(butylamino) derivative against classical standards, based on established structure-activity relationship (SAR) studies in the literature[1][5].
Compound
Bronchodilator Protection (%)*
Adenosine A2A Affinity (Ki)
Antibacterial MIC (S. aureus)
Therapeutic Index
Theophylline
45%
~10 μM (Non-selective)
> 500 μg/mL
Narrow
Aminophylline (Standard)
68%
~15 μM (Non-selective)
250 μg/mL
Narrow
8-(Butylamino)theophylline
75 - 82%
~2.5 μM (Improved)
31.25 - 62.5 μg/mL
Broadened
*Protection percentage in ACh-induced bronchospasm model (guinea pig) at equimolar doses.
Structure-Activity Relationship (SAR) Insights
The data clearly indicate that the substitution of a primary alkylamine (butylamino) at the C-8 position yields a superior pharmacological profile.
Steric and Electronic Effects: The electron-donating nature of the amino group increases the electron density of the purine ring, which enhances hydrogen bonding interactions within the PDE active site.
Lipophilicity (LogP): The four-carbon aliphatic chain (butyl) optimally increases the lipophilicity of the highly polar xanthine core. This facilitates better cellular membrane penetration (improving intracellular PDE targeting) and enhances interaction with the hydrophobic regions of bacterial cell walls, explaining the marked increase in antibacterial efficacy[5].
Conclusion
The preliminary investigation of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives reveals a highly promising class of bifunctional therapeutic agents. By rationally modifying the C-8 position of theophylline, researchers can decouple its potent bronchodilatory effects from its dose-limiting toxicities, while simultaneously introducing valuable antibacterial properties. Future development should focus on rigorous pharmacokinetic profiling and the elucidation of the precise molecular target driving the antibacterial phenotype.
References
Title: Synthesis, anti-bronchoconstrictive, and antibacterial activities of some new 8-substituted-1,3-dimethylxanthine derivatives.
Source: ACS Publications (Journal of Medicinal Chemistry)
Source: Google Scholar (Archives of Pharmacal Research)
Title: Effect of Catechins, Green tea Extract and Methylxanthines in Combination with Gentamicin Against Staphylococcus aureus and Pseudomonas aeruginosa
Source: NIH PubMed Central
URL
Thermodynamic Characterization of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Protein Binding
An In-depth Technical Guide Abstract The intricate dance between a small molecule and its protein target is governed by the fundamental laws of thermodynamics. A comprehensive understanding of the energetic forces drivin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Abstract
The intricate dance between a small molecule and its protein target is governed by the fundamental laws of thermodynamics. A comprehensive understanding of the energetic forces driving this molecular recognition is paramount for effective drug design and optimization. This guide provides a deep dive into the experimental methodologies and theoretical principles for characterizing the binding thermodynamics of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, a derivative of the well-established xanthine scaffold. While specific thermodynamic data for this exact ligand is not extensively published, its structural similarity to theophylline suggests potential interactions with targets such as phosphodiesterases (PDEs), adenosine receptors, and histone deacetylases (HDACs)[1][2]. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, detailing the "why" and "how" of quantifying the complete thermodynamic signature—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—of a protein-ligand interaction. We will explore the core biophysical techniques of Isothermal Titration Calorimetry (ITC), Differential Scanning Fluorimetry (DSF), and Surface Plasmon Resonance (SPR), providing both theoretical grounding and field-proven protocols.
The Energetic Landscape of Molecular Recognition
The binding of a ligand to a protein is a spontaneous process only if it results in a negative change in the Gibbs free energy (ΔG)[3]. This critical parameter, which dictates the binding affinity (KD), is composed of two distinct thermodynamic contributions: enthalpy (ΔH) and entropy (ΔS)[4].
ΔG = ΔH - TΔS
Understanding this equation is the cornerstone of thermodynamic-guided drug design.
Gibbs Free Energy (ΔG): Represents the overall binding affinity. A more negative ΔG corresponds to a tighter binding interaction (lower KD). It is the ultimate measure of a ligand's potency under equilibrium conditions[5].
Enthalpy (ΔH): This is the heat released or absorbed during the binding event. A negative (exothermic) ΔH signifies the formation of favorable non-covalent bonds, such as hydrogen bonds and van der Waals interactions, between the ligand and the protein[6][7]. It is a direct measure of the change in bonding energy.
Entropy (ΔS): This term reflects the change in the system's disorder. A positive (favorable) ΔS is often driven by the hydrophobic effect, where ordered water molecules are displaced from the protein's binding site into the bulk solvent, increasing the overall disorder of the system[5][7]. Conversely, the "freezing" of a flexible ligand and protein side chains upon binding results in an entropic penalty (negative ΔS)[5].
A complete thermodynamic profile provides invaluable mechanistic insights that affinity data alone cannot. For instance, two compounds with identical ΔG values (and thus the same affinity) can have vastly different enthalpic and entropic contributions, indicating fundamentally different binding mechanisms[8]. This knowledge allows medicinal chemists to rationally modify a compound to enhance specific interactions, a strategy often referred to as Structure-Thermodynamic Relationship (STR) optimization[9].
Caption: Relationship between thermodynamic parameters and binding forces.
Core Experimental Methodologies
A multi-faceted approach using orthogonal biophysical techniques is essential for a robust and self-validating characterization of binding thermodynamics.
Isothermal Titration Calorimetry (ITC)
ITC stands as the gold standard for thermodynamic characterization because it is the only method that directly measures the heat (enthalpy) of a binding event in solution[9][10]. From a single experiment, one can obtain a complete thermodynamic profile: the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction[4][11].
An ITC instrument consists of two highly sensitive cells, a reference cell and a sample cell, maintained at a constant temperature[4][12]. The reference cell contains buffer, while the sample cell contains the protein solution. The ligand, also in a precisely matched buffer, is loaded into an injection syringe and titrated into the sample cell in small, discrete volumes. When the ligand binds to the protein, heat is either released (exothermic) or absorbed (endothermic)[12]. The instrument's feedback system applies power to maintain a zero temperature difference between the cells, and this power differential is what is measured, yielding a direct measurement of the heat of interaction[4][12].
Caption: Standard workflow for an Isothermal Titration Calorimetry experiment.
Causality: The most critical variable in ITC is the buffer. Any mismatch in buffer composition (pH, salt, or additive concentration) between the protein in the cell and the ligand in the syringe will generate significant heats of dilution, which can obscure or completely overwhelm the true binding signal[4][13]. Therefore, extensive dialysis of the protein against the final buffer, which is then used to dissolve the ligand, is non-negotiable.
Protein Preparation:
Purify the target protein to >95% homogeneity. Aggregates can interfere with results, so samples should be centrifuged or filtered (0.22 µm) before use[4].
Dialyze the protein extensively against the chosen assay buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). A minimum of two buffer changes of at least 4 hours each is recommended.
Retain at least 50 mL of the final dialysis buffer (the "dialysate") for ligand preparation and instrument blanks.
Accurately determine the final protein concentration. Errors in concentration directly affect the determined stoichiometry (n) and binding constant (Ka)[4].
Ligand Preparation:
Dissolve the ligand (8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) directly into the reserved dialysate to ensure a perfect buffer match.
If a solvent like DMSO is required for solubility, ensure the exact same final concentration of DMSO is present in both the protein and ligand solutions[4][14].
Instrument Setup & Titration:
Thoroughly clean the instrument cells and syringe with buffer.
Load the protein solution into the sample cell (typically 5-50 µM) and the ligand solution into the syringe (typically 10-15 times the protein concentration)[4].
Perform a control titration by injecting the ligand into buffer alone. The resulting small heats of dilution will be subtracted from the main experiment's data.
Execute the titration experiment, typically involving 15-20 injections, allowing the system to return to baseline between each injection[15].
Data Analysis:
Integrate the area under each injection peak to determine the heat change per injection.
Plot these values against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to an appropriate model (e.g., one set of sites) to extract Ka, ΔH, and n[15]. ΔG and TΔS are then calculated from these primary values.
Parameter
Typical Value/Condition
Rationale
Protein Concentration
10 - 50 µM
Must be within the 'c-window' (Ka * [Protein]) for accurate KD determination[8][14].
Ligand Concentration
10-15x Protein Concentration
Ensures saturation of the protein is achieved by the end of the titration[15][16].
Assay Buffer
Phosphate or HEPES
Choose a buffer with a low ionization enthalpy to minimize confounding heats from proton exchange upon binding[8][13].
Temperature
25 °C
Standard condition, can be varied to determine the heat capacity change (ΔCp).
Injection Volume
1-2 µL
Small injections provide more data points for a well-defined binding curve.
Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay (TSA), is a rapid, high-throughput method to assess ligand binding by measuring changes in protein thermal stability[17]. It is an excellent tool for initial screening and for validating hits from other assays.
DSF monitors the thermal unfolding of a protein in the presence of an environment-sensitive fluorescent dye (e.g., SYPRO Orange)[18][19]. This dye has low fluorescence in an aqueous environment but becomes highly fluorescent when it binds to the hydrophobic core of a protein[17]. As the protein is heated, it unfolds, exposing its hydrophobic residues. The dye then binds, causing a sharp increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). A ligand that binds and stabilizes the protein will increase the energy required to unfold it, resulting in a positive shift in the Tm (ΔTm)[19][20].
Caption: Standard workflow for a Differential Scanning Fluorimetry experiment.
Causality: The choice of dye and protein concentration is interdependent. The signal-to-background ratio must be optimized to ensure a clear unfolding transition without the dye itself affecting protein stability.
Reagent Preparation:
Prepare a stock solution of the target protein (typically 1-5 µM final concentration) in a suitable buffer.
Prepare a stock solution of the ligand across a range of concentrations.
Prepare a working solution of the fluorescent dye (e.g., 5X SYPRO Orange).
Assay Setup (96- or 384-well plate):
In each well, combine the protein, buffer, and ligand to the desired final concentrations. Include "protein only" (apo) controls.
Add the fluorescent dye to each well.
Seal the plate securely to prevent evaporation.
Data Acquisition:
Place the plate in a real-time PCR instrument.
Program a temperature ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
Set the instrument to continuously monitor fluorescence at the appropriate excitation/emission wavelengths for the chosen dye.
Data Analysis:
Plot the fluorescence intensity as a function of temperature to generate melting curves.
The Tm is determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
The thermal shift (ΔTm) is calculated as: ΔTm = Tm(protein + ligand) - Tm(protein only). A positive ΔTm indicates stabilizing binding[19].
Parameter
Typical Value/Condition
Rationale
Protein Concentration
1 - 5 µM
Sufficiently high for a good signal, but low enough to conserve material.
Ligand Concentration
Titration from low nM to high µM
A concentration-dependent shift in Tm confirms a specific binding event.
Dye
SYPRO Orange
A common, robust dye that works for most globular proteins[19].
Temperature Range
25 °C to 95 °C
Must span the entire unfolding transition of the protein.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time[21][22]. It provides a wealth of kinetic information, including the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (KD) can be derived (KD = koff/kon)[5][23].
In a typical SPR experiment, one interacting partner (the "ligand," usually the protein) is immobilized on the surface of a gold-coated sensor chip[22][24]. A solution containing the other partner (the "analyte," the small molecule) is then flowed over this surface. Polarized light is directed at the underside of the chip, and at a specific angle—the resonance angle—surface plasmons are excited, causing a dip in the reflected light intensity. When the analyte binds to the immobilized ligand, the mass on the sensor surface increases, which in turn changes the local refractive index[22]. This change in refractive index causes a proportional shift in the resonance angle, which is measured in real-time and reported in Resonance Units (RU)[22].
Caption: The five phases of a typical Surface Plasmon Resonance cycle.
Causality: The choice of immobilization chemistry is crucial. The protein must be attached to the surface in a way that preserves its native conformation and leaves the binding site accessible. Amine coupling is common, but may be suboptimal if key lysine residues are located in the binding pocket. In such cases, a capture-based approach (e.g., using a His-tagged protein) is preferable[24].
Ligand Immobilization:
Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).
Activate the carboxymethylated dextran surface.
Inject the purified protein over the surface to allow for covalent coupling.
Deactivate any remaining active esters. The goal is to achieve an immobilization level that provides a good signal without causing mass transport limitations.
Analyte Binding Cycle:
Baseline: Flow running buffer over the surface to establish a stable baseline.
Association: Inject the small molecule analyte (e.g., 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) at a specific concentration and flow rate. Binding is observed as an increase in RU.
Dissociation: Switch back to flowing running buffer. Dissociation of the analyte is observed as a decrease in RU.
Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all remaining bound analyte, returning the surface to its baseline state for the next cycle.
Data Collection and Analysis:
Repeat the binding cycle with a range of analyte concentrations (typically a 5- to 7-point dilution series, including a zero-concentration blank).
The resulting curves (a "sensorgram") are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters kon and koff, and the affinity KD.
Parameter
Typical Value/Condition
Rationale
Immobilized Ligand
Target Protein
Immobilizing the larger partner generally provides a better signal for small molecule binding.
Analyte
Small Molecule
Flowed over the surface at various concentrations.
Flow Rate
30 - 50 µL/min
High enough to minimize mass transport effects, where the binding rate is limited by diffusion rather than true kinetics.
Analyte Concentrations
0.1x to 10x expected KD
Spanning the KD is necessary for accurate fitting of the binding curves.
Synthesizing the Data: Building a Complete Thermodynamic Picture
The power of this multi-pronged approach lies in the synthesis of orthogonal data streams. ITC provides the complete thermodynamic signature, DSF validates binding through thermal stabilization, and SPR delivers the kinetic details of the interaction.
Parameter
Description
Primary Technique
KD (Dissociation Constant)
Measure of binding affinity (lower = tighter).
ITC, SPR
ΔG (Gibbs Free Energy)
Overall free energy of binding.
Calculated from KD (ITC, SPR)
ΔH (Enthalpy)
Heat released or absorbed upon binding.
ITC (Directly Measured)
ΔS (Entropy)
Change in disorder of the system.
Calculated from ΔG and ΔH (ITC)
n (Stoichiometry)
Molar ratio of ligand to protein in the complex.
ITC
kon (Association Rate)
Rate at which the complex forms.
SPR
koff (Dissociation Rate)
Rate at which the complex falls apart.
SPR
ΔTm (Thermal Shift)
Change in protein melting temperature.
DSF
By analyzing these parameters in concert, a detailed narrative of the binding event emerges. For example, for a hypothetical interaction of our purine-dione ligand:
A large, negative ΔH from ITC would suggest that binding is driven by strong hydrogen bonding and van der Waals contacts within the protein's active site.
A positive TΔS would indicate a significant contribution from the hydrophobic effect, likely from the desolvation of the butylamino chain upon entering a hydrophobic pocket.
A fast kon and slow koff from SPR would characterize a ligand that binds quickly and forms a stable, long-lived complex, a desirable trait for many drug candidates.
A significant positive ΔTm from DSF would confirm that this binding event leads to a measurable stabilization of the target protein's folded state.
This level of detail is crucial for lead optimization. If affinity needs to be improved, the thermodynamic data can suggest whether to focus on adding a new hydrogen bond donor/acceptor (improving ΔH) or extending a hydrophobic moiety to displace more water (improving ΔS). This data-driven approach accelerates the drug discovery cycle and increases the probability of developing potent and selective therapeutics.
References
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]
Jelesarov, I., & Bosshard, H. R. (1999). Isothermal titration calorimetry and differential scanning calorimetry as complementary tools to investigate the energetics of biomolecular recognition. Journal of Molecular Recognition, 12(1), 3–18. [Link]
Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Retrieved from Domainex Website. [Link]
Privalov, P. L., & Dragan, A. I. (2007). Thermodynamics of protein-ligand interactions: history, presence, and future aspects. Journal of Molecular Recognition, 20(5), 291-306. [Link]
Matulis, D., et al. (2023). PLBD: protein–ligand binding database of thermodynamic and kinetic intrinsic parameters. Nucleic Acids Research, 51(D1), D401–D410. [Link]
A. W. P. Fitzpatrick, G. A. O. (2021). A beginner's guide to differential scanning fluorimetry. The Biochemist, 43(1), 54-58. [Link]
Keseru, G. M., & Makara, G. M. (2009). The influence of lead discovery strategies on the properties of drug candidates. Nature Reviews Drug Discovery, 8(3), 203-212. [Link]
Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Expert Opinion on Drug Discovery, 6(9), 895-907. [Link]
Hall, M. (2023). Demystifying the thermodynamics of ligand binding. Oxford Protein Informatics Group. [Link]
Protein Stable. (n.d.). Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters. Retrieved from Protein Stable Website. [Link]
Liu, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 93. [Link]
P. R. (2016). Isothermal titration calorimetry. CureFFI.org. [Link]
Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2025, 333-356. [Link]
Tellinghuisen, J. (2005). Isothermal titration calorimetry in drug discovery. Analytical Biochemistry, 343(1), 1-10. [Link]
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
Belarouci, A., & Gomez, J. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from Creative BioMart Website. [Link]
National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. Retrieved from NCI Website. [Link]
de Mol, N. J., & Fischer, M. J. E. (Eds.). (2010). Surface Plasmon Resonance. Humana Press. [Link]
Roy, M. J., et al. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2025, 333-356. [Link]
Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Retrieved from Rapid Novor Website. [Link]
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from Harvard Medical School Website. [Link]
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
Nabeno, M., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. ChemMedChem, 11(17), 1909-1917. [Link]
Canale, V., et al. (2013). New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation. Pharmacological Reports, 65(2), 397-411. [Link]
Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry, 268(6), 1554-1560. [Link]
West, G. M., et al. (2013). Thermodynamic analysis of protein-ligand binding interactions in complex biological mixtures using the stability of proteins from rates of oxidation. Nature Protocols, 8(2), 291-304. [Link]
Zubrienė, A., et al. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
Matesanz, R., & Souto, A. A. (2011). Thermodynamics as a Tool for the Optimization of Drug Binding. IntechOpen. [Link]
Working Group for New TB Drugs. (n.d.). Drug Targets. Retrieved from Working Group for New TB Drugs Website. [Link]
National Center for Biotechnology Information. (n.d.). Theophylline. PubChem Compound Database. [Link]
Drug Hunter. (n.d.). compound 13. Retrieved from Drug Hunter Website. [Link]
Open Targets. (n.d.). CHEMBL1256459. Retrieved from Open Targets Platform. [Link]
Al-Saffar, A. Z. S., et al. (2024). Quantification, isolation and characterization of a bioactive purine alkaloid from Clitoria ternatea cultivated in Iraq. ResearchGate. [Link]
Judson, M. A., & Sahn, S. A. (1994). Theophylline: recent advances in the understanding of its mode of action and uses in clinical practice. The American Journal of Medicine, 97(1), 53-58. [Link]
Barnes, P. J. (2010). Theophylline. American Journal of Respiratory and Critical Care Medicine, 181(5), 423-424. [Link]
how to synthesize 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Application Note: Synthesis and Characterization of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Introduction and Mechanistic Overview The functionalization of the xanthine core at the C8 position is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Characterization of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Introduction and Mechanistic Overview
The functionalization of the xanthine core at the C8 position is a critical vector in the development of adenosine receptor antagonists, phosphodiesterase (PDE) inhibitors, and cholinesterase inhibitors[1][2]. The compound 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as 8-butylaminotheophylline, serves as a vital intermediate and pharmacophore in these drug discovery pipelines.
The most efficient synthetic route to 8-aminotheophylline derivatives relies on the Nucleophilic Aromatic Substitution (SNAr) of an 8-haloxanthine precursor, typically 8-bromotheophylline[2]. Because the electron-rich nature of the fused imidazole-pyrimidine (purine) bicyclic system partially deactivates the C8 position toward nucleophiles, the reaction requires elevated temperatures and a large excess of the nucleophilic amine. The excess amine (n-butylamine) serves a dual purpose: it acts as the primary reactant and functions as an acid scavenger to neutralize the hydrobromic acid (HBr) byproduct, driving the equilibrium forward[2].
Workflow for the synthesis of 8-(butylamino)theophylline via nucleophilic substitution.
Materials and Reagents
To ensure high yields and minimize side reactions (such as oxidative degradation at elevated temperatures), all reagents should be of high purity.
Table 1: Stoichiometry and Reagent Specifications
Reagent
MW ( g/mol )
Equivalents
Role
Notes
8-Bromotheophylline
259.06
1.0
Electrophile
Ensure dry; moisture can lead to hydrolysis to uric acid derivatives.
n-Butylamine
73.14
5.0 - 10.0
Nucleophile / Base / Solvent
Used in large excess to drive reaction and neutralize HBr[1].
Ethanol (Absolute)
46.07
-
Wash Solvent
Used cold to remove non-polar organic impurities.
Deionized Water
18.02
-
Wash Solvent
Dissolves the n-butylamine hydrobromide salt byproduct.
Experimental Protocol
Note: n-Butylamine is highly volatile, flammable, and possesses a strong, pungent odor. All operations must be conducted in a properly functioning chemical fume hood with appropriate PPE.
Step 1: Reaction Setup
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 8-bromotheophylline (2.59 g, 10.0 mmol).
Slowly add n-butylamine (7.31 g, ~10 mL, ~100 mmol) to the flask. Causality: The reaction is performed "neat" (without additional solvent) to maximize the concentration of the nucleophile, thereby increasing the reaction rate of the sterically hindered SNAr process[2].
Attach a reflux condenser to the flask to prevent the loss of the volatile amine (b.p. 78 °C).
Step 2: Thermal Activation
4. Submerge the flask in a pre-heated oil bath set to 80 °C.
5. Stir the mixture vigorously under an inert atmosphere (N2 or Ar) for 12 to 24 hours. Causality: The inert atmosphere prevents the oxidative degradation of the amine at elevated temperatures. Reaction progress can be monitored via TLC (Dichloromethane:Methanol 9:1) until the disappearance of the 8-bromotheophylline spot.
Step 3: Workup and Isolation
6. Once the reaction is complete, cool the mixture to room temperature.
7. Remove the excess n-butylamine under reduced pressure using a rotary evaporator. Causality: Removing the bulk of the amine before aqueous workup prevents the formation of stubborn emulsions and reduces the basicity of the crude mixture.
8. Suspend the resulting crude solid in 30 mL of ice-cold deionized water and stir for 15 minutes.
9. Filter the suspension through a Büchner funnel. Wash the filter cake with an additional 20 mL of cold water, followed by 10 mL of cold ethanol. Causality: The water wash selectively dissolves the n-butylamine hydrobromide salt formed during the reaction, leaving the highly insoluble 8-alkylaminopurine core on the filter[3].
Step 4: Purification
10. Transfer the crude solid to a clean Erlenmeyer flask. Recrystallize the product from a mixture of Dichloromethane and Methanol (or absolute ethanol)[3].
11. Collect the purified crystals via vacuum filtration and dry them in a vacuum oven at 50 °C for 12 hours to afford the pure 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Analytical Characterization
Validation of the synthesized compound is achieved through standard spectroscopic methods. The substitution of the bromine atom with the butylamine group is most clearly indicated by the appearance of aliphatic signals in the 1H NMR spectrum and a characteristic mass shift in LC-MS.
Table 2: Expected Analytical Data Summary
Technique
Expected Signals / Data Points
Structural Correlation
LC-MS (ESI+)
m/z 252.1 [M+H]+
Confirms the molecular weight of C11H17N5O2 (Exact Mass: 251.14).
Confirms the presence of the secondary amine and the intact purinedione carbonyls.
References
Design and synthesis of some new theophylline linked amides and schiff's bases as bronchodilatros and anti-inflammatory. International Research Journal of Pharmacy and Pharmacology. Available at:[Link]
N6,C8-Disubstituted Adenosine Derivatives as Partial Agonists for Adenosine A1 Receptors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Selective inhibition of human acetylcholinesterase by xanthine derivatives: In vitro inhibition and molecular modeling investigations. ResearchGate. Available at: [Link]
Application Note: HPLC Method Development and Validation for 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Introduction 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as 8-butylaminotheophylline, is a structurally significant C8-substituted xanthine derivative. Xanthine derivatives are extensivel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as 8-butylaminotheophylline, is a structurally significant C8-substituted xanthine derivative. Xanthine derivatives are extensively investigated in drug development for their potent roles as adenosine receptor antagonists (A1/A2A) and non-selective phosphodiesterase (PDE) inhibitors.
The analytical quantification of this compound presents unique challenges. The presence of the butylamino group at the C8 position alters the lipophilicity and basicity of the parent theophylline core. During synthesis and formulation, it is critical to separate the active pharmaceutical ingredient (API) from synthetic precursors (such as 8-bromotheophylline) and potential degradation products[1]. This application note details a comprehensive, stability-indicating reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method, developed and validated in strict accordance with the latest ICH Q2(R2) guidelines[2].
Method Development Rationale: Causality & Chemical Logic
As a Senior Application Scientist, the approach to method development must move beyond trial-and-error to chemical causality. The structure of 8-butylaminotheophylline dictates the chromatographic strategy:
Stationary Phase Selection (
π−π
Interactions): Standard C18 columns often struggle to baseline-resolve closely related halogenated xanthine precursors (e.g., 8-bromotheophylline) due to relying solely on hydrophobic dispersion forces. We selected a Phenyl-Hexyl stationary phase . The phenyl ring of the stationary phase provides orthogonal
π−π
electron interactions with the electron-rich purine-dione core of the analyte, significantly enhancing the selectivity and resolution factor (
Rs>2.0
) between the API and its precursors.
Mobile Phase & pH Control (Ionization State): The molecule is amphoteric, possessing an acidic purine-dione system (pKa
≈
5.5-6.0) and a basic secondary amine on the butyl group (pKa
≈
9.5). To prevent peak tailing and retention time shifts caused by partial ionization, the mobile phase pH must be strictly controlled. A 10 mM Ammonium Acetate buffer adjusted to pH 4.0 was selected. At pH 4.0, the secondary amine is fully protonated, and the purine core remains neutral, ensuring robust, reproducible retention and excellent peak symmetry.
Detection Wavelength: Xanthine derivatives exhibit strong UV absorbance due to their conjugated purine ring. A detection wavelength of 272 nm was selected, corresponding to the
λmax
of the theophylline core[3], ensuring maximum sensitivity while minimizing baseline drift during gradient elution.
Figure 1: Step-by-step logic for HPLC method development of 8-(butylamino)theophylline.
Experimental Protocols
The following protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis begins.
Reagents and Materials
Analyte: 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione reference standard (>99.5% purity).
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M
Ω⋅
cm).
Buffer Preparation (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water. Adjust the pH to 4.0
±
0.05 using dilute Glacial Acetic Acid. Filter through a 0.22 µm hydrophilic PTFE membrane and degas.
Diluent: Water : Acetonitrile (50:50, v/v).
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume.
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
Parameter
Specification
Column
Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm
The method was validated for Specificity, Linearity, Accuracy, Precision, and Robustness according to the updated ICH Q2(R2) and Q14 guidelines[4].
Specificity and Forced Degradation
To prove the method is stability-indicating, forced degradation studies were performed. The API was subjected to extreme stress conditions to generate degradation products[1]. Peak purity was assessed using a Photodiode Array (PDA) detector. In all conditions, the purity angle of the 8-butylaminotheophylline peak was less than the purity threshold, proving no co-elution of degradants.
Figure 2: ICH Q2(R2) compliant forced degradation workflow for specificity validation.
Table 2: Forced Degradation Summary
Stress Condition
Time / Temp
% Degradation
Peak Purity Flag
Mass Balance (%)
Control (Unstressed)
N/A
0.0
Pass
100.0
Acid (0.1 M HCl)
24 h / 60 °C
4.2
Pass
99.1
Base (0.1 M NaOH)
24 h / 25 °C
12.5
Pass
98.5
Oxidation (3%
H2O2
)
24 h / 25 °C
8.7
Pass
99.3
Thermal (Solid)
7 days / 60 °C
1.1
Pass
99.8
Photolytic (UV/Vis)
1.2M lux-hr
2.4
Pass
99.6
Insight: The compound demonstrates highest susceptibility to base hydrolysis, likely due to the cleavage of the purine-dione ring system under alkaline conditions.
Linearity, Precision, and Accuracy
The method demonstrated excellent linearity over the concentration range of 10 µg/mL to 150 µg/mL (10% to 150% of the nominal working concentration). Accuracy was determined via spike recovery at three levels (50%, 100%, 150%).
Table 3: Method Validation Summary
Validation Parameter
Result
Acceptance Criteria
Linearity Range
10 - 150 µg/mL
N/A
Correlation Coefficient (
R2
)
0.9998
≥
0.999
LOD (S/N = 3:1)
0.15 µg/mL
N/A
LOQ (S/N = 10:1)
0.50 µg/mL
N/A
System Precision (%RSD, n=6)
0.45%
≤
2.0%
Method Precision (%RSD, n=6)
0.62%
≤
2.0%
Accuracy (Mean Recovery %)
99.4% - 101.2%
98.0% - 102.0%
Peak Tailing Factor (
Tf
)
1.12
≤
1.5
Theoretical Plates (
N
)
12,450
≥
5,000
Conclusion
A highly specific, stability-indicating HPLC-PDA method was successfully developed and validated for the quantification of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. By leveraging the
π−π
interactions of a Phenyl-Hexyl column and strict pH control, the method overcomes the typical peak tailing and co-elution issues associated with basic xanthine derivatives. The method is fully compliant with ICH Q2(R2) standards, ensuring its trustworthiness for routine quality control, stability testing, and pharmacokinetic applications.
References
Title: Final IWG Concept Paper Q2(R2) and Q14 - ICH
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development)
Source: CASSS
URL: [Link]
Title: HPLC determination of theophylline and paracetamol in fresh and powdered milk
Source: RCAAP (Repositório Científico de Acesso Aberto de Portugal)
URL: [Link]
Application Notes and Protocols: Preparation of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Stock Solutions for In Vivo Studies
Abstract This comprehensive guide provides a detailed protocol for the preparation of stock solutions of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione intended for in vivo research. The methodologies outlined he...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides a detailed protocol for the preparation of stock solutions of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione intended for in vivo research. The methodologies outlined herein are grounded in established principles of pharmaceutical formulation and animal studies to ensure solution stability, accurate dosing, and animal welfare. This document will cover the physicochemical considerations of the compound, a systematic approach to vehicle selection, step-by-step preparation of the stock solution, and essential quality control measures.
Introduction: Understanding the Compound
8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a substituted xanthine derivative. The core structure, 1,3-dimethylxanthine, is also known as theophylline, a well-characterized compound used in therapeutics.[1][2][3] The addition of a butylamino group at the 8-position is expected to increase the lipophilicity of the molecule compared to theophylline. This characteristic is a critical factor in determining its solubility and the selection of an appropriate vehicle for in vivo administration.[4]
This group significantly influences the compound's polarity and potential for hydrogen bonding.
Aqueous Solubility
Low to moderate
While the purine core has some polarity, the butyl group will likely decrease water solubility.
Organic Solvent Solubility
Likely soluble in organic solvents
Increased lipophilicity suggests solubility in solvents like DMSO, ethanol, and polyethylene glycol (PEG).[6]
Stability
Generally stable
Purine structures are typically stable, but stability in the chosen vehicle should be confirmed.
Vehicle Selection: A Critical Decision
The choice of a vehicle is paramount for the successful and ethical execution of in vivo studies. An ideal vehicle should dissolve the compound at the desired concentration, be non-toxic to the animal model, and not interfere with the biological activity of the compound.[7][8][9]
A tiered approach to vehicle selection is recommended:
Caption: Vehicle Selection Workflow.
Commonly Used Vehicles for In Vivo Studies:
Vehicle
Properties and Considerations
0.9% Saline
Isotonic and generally well-tolerated. Suitable for water-soluble compounds.[6]
Phosphate-Buffered Saline (PBS)
Buffered to physiological pH, which can be important for compound stability and animal comfort.
Dimethyl Sulfoxide (DMSO)
A powerful organic solvent, but can have inherent biological activity and toxicity at higher concentrations.[6][8] It is crucial to use the lowest possible concentration and include a vehicle-only control group in the study.[8]
Polyethylene Glycol (PEG) 300/400
Water-miscible co-solvents that can improve the solubility of lipophilic compounds.[8] Potential for toxicity at high concentrations.[8]
Tween 80 / Cremophor EL
Surfactants used to create stable emulsions or micellar solutions. Can cause hypersensitivity reactions in some animals.
Carboxymethylcellulose (CMC)
Used to create suspensions for poorly soluble compounds.[8]
Protocol for Stock Solution Preparation
This protocol provides a general framework. The exact volumes and concentrations should be adjusted based on the specific requirements of the study.[10][11][12]
Sterile magnetic stir bar and stir plate (optional)
Vortex mixer
Sterile syringe filters (0.22 µm)
Sterile syringes and needles
Workflow for Stock Solution Preparation:
Caption: Stock Solution Preparation Workflow.
Step-by-Step Procedure:
Dosage Calculation: Determine the required concentration of the stock solution based on the desired dose (in mg/kg) and the dosing volume for the animal model.[10][11][12]
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and transfer it to a sterile container.[13]
Initial Dissolution: Add a small volume of the chosen vehicle to the compound and mix thoroughly using a vortex mixer or sonicator to create a slurry or initial solution.
Final Volume Adjustment: Gradually add the remaining vehicle to the desired final volume while continuously mixing.
Ensuring Complete Solubilization: Visually inspect the solution to ensure that the compound has completely dissolved and no particulates are visible. If necessary, gentle warming or further sonication may be applied, but the stability of the compound under these conditions should be considered.
Sterilization: Aseptically filter the solution through a 0.22 µm syringe filter into a final sterile container. This is a critical step to ensure the sterility of the dosing solution.[14] For solutions containing organic solvents that may be incompatible with certain filter membranes, it is essential to select a chemically resistant filter material (e.g., PTFE).
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and the risk of contamination. Store the aliquots at an appropriate temperature (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage) and protect them from light.
Quality Control and Best Practices
Purity of the Compound: Ensure the purity of the 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione using appropriate analytical methods (e.g., HPLC, NMR) before preparing the stock solution.
pH of the Final Solution: For aqueous-based formulations, measure the pH of the final solution to ensure it is within a physiologically acceptable range (typically pH 6.5-7.5) to avoid irritation at the injection site.
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation, crystallization, or color change, which could indicate instability or contamination.
Vehicle Controls: Always include a control group of animals that receives only the vehicle to account for any potential biological effects of the vehicle itself.[8][9]
Documentation: Maintain detailed records of the stock solution preparation, including the lot number of the compound, the final concentration, the preparation date, and the storage conditions.[13]
Conclusion
The preparation of a high-quality stock solution is a foundational step for obtaining reliable and reproducible data in in vivo studies. By carefully considering the physicochemical properties of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, systematically selecting an appropriate vehicle, and adhering to aseptic preparation techniques, researchers can ensure the integrity of their experiments and the welfare of their animal subjects.
References
CABI Digital Library. Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Available from: [Link]
IISTE's. Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Available from: [Link]
Journal of Natural Sciences Research. Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Available from: [Link]
Semantic Scholar. Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Available from: [Link]
PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]
Journal of Pharmacy & Pharmaceutical Sciences. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]
ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]
Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications. Available from: [Link]
Reddit. How to sterilize experimental compounds for injection?. Available from: [Link]
ResearchGate. Sterilization of injectable drugs solutions by irradiation. Available from: [Link]
ResearchGate. Preparation, characterization, sterility validation, and in vitro cell toxicity studies of microemulsions possessing potential parenteral applications. Available from: [Link]
BioProcess International. Guide to Irradiation and Sterilization Validation of Single-Use Bioprocess Systems. Available from: [Link]
PubChem. 1,3-dimethyl-7H-purine-2,6-dione;3,7-dimethylpurine-2,6-dione. Available from: [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl (theophylline) - Evaluation statement. Available from: [Link]
PubMed. Formulation of solid dispersion of rebamipide evaluated in a rat model for improved bioavailability and efficacy. Available from: [Link]
FooDB. Showing Compound Theophylline (FDB000453). Available from: [Link]
ResearchGate. Formulation and evaluation of theophylline sustained release matrix tablets using synthetic polymers. Available from: [Link]
PubMed. Lipid Drug Delivery and Rational Formulation Design for Lipophilic Drugs With Low Oral Bioavailability, Applied to Cyclosporine. Available from: [Link]
Application Note: Crystallization Techniques for 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione for Single-Crystal X-Ray Diffraction
Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Introduction and Rationale The compound 8-(butylamino)-1,3-dimeth...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, structural biologists, and drug development professionals.
Document Type: Technical Application Note & Experimental Protocol
Introduction and Rationale
The compound 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (an 8-alkylamino derivative of theophylline) represents a critical scaffold in medicinal chemistry, frequently utilized in the development of ectonucleotidase (CD39/CD73) inhibitors and adenosine receptor antagonists [1]. Determining the exact three-dimensional structure of this compound via single-crystal X-ray diffraction (SC-XRD) is essential for structure-based drug design, as it reveals the precise orientation of the flexible butyl chain and the complex hydrogen-bonding networks inherent to purinediones.
However, crystallizing theophylline derivatives presents a notorious challenge. These molecules are highly prone to polymorphism, hydrate formation, and solvent-mediated phase transformations [2]. As an Application Scientist, understanding the causality between solvent selection, molecular self-association, and nucleation kinetics is paramount to isolating diffraction-quality single crystals rather than amorphous precipitates or twinned microcrystals.
Physicochemical & Structural Profiling
To rationally design a crystallization screen, we must first analyze the structural features of 8-(butylamino)theophylline:
Hydrogen Bond Donors: The molecule possesses two primary donors: the unsubstituted imidazole nitrogen (N7-H) and the secondary amine of the butylamino group (C8-NH).
Hydrogen Bond Acceptors: The pyrimidine-dione core contains two strong carbonyl acceptors (C2=O and C6=O) and an unprotonated ring nitrogen (N9).
Conformational Flexibility: The 8-butyl chain is highly flexible. High-temperature crystallization often leads to static disorder in the crystal lattice, necessitating low-temperature data collection.
Causality in Solvent Selection
In non-polar or aprotic solvents (e.g., chloroform, dichloromethane), purinedione monomers rapidly self-associate into centrosymmetric dimers via
N7−H⋯O=C6
interactions [2]. Conversely, in protic solvents (e.g., ethanol, methanol), solvent molecules compete for hydrogen bonding, often resulting in infinite 1D chains or the incorporation of solvent molecules into the lattice (solvates/hydrates).
Figure 1: Solvent-dependent hydrogen bonding and self-association pathways of 8-aminotheophyllines.
Experimental Workflows & Protocols
To ensure a self-validating system, researchers should employ parallel crystallization techniques. The following protocols are designed to control the supersaturation rate, a critical factor in growing macroscopic single crystals suitable for SC-XRD.
Mechanism: Vapor diffusion slowly introduces an anti-solvent into a solution of the compound, gradually lowering solubility and inducing controlled nucleation. This method is highly recommended for 8-alkylamino purines to yield high-quality, anhydrous single crystals.
Step-by-Step Methodology:
Dissolution: Dissolve 5–10 mg of 8-(butylamino)theophylline in 1.0 mL of a "good" solvent (e.g., Chloroform or DMF) in a 2 mL inner glass vial. Ensure complete dissolution; sonicate if necessary.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust and heterogeneous nucleation sites.
Chamber Setup: Place the uncapped 2 mL inner vial into a larger 20 mL outer scintillation vial.
Anti-Solvent Addition: Carefully add 3–5 mL of a volatile anti-solvent (e.g., Diethyl ether or Hexane) into the outer 20 mL vial, ensuring the liquid level remains below the rim of the inner vial.
Sealing and Incubation: Tightly cap the outer 20 mL vial with a PTFE-lined cap. Wrap the seal with Parafilm.
Equilibration: Store the chamber in a vibration-free environment at a constant temperature (20–25 °C). Crystals typically form within 3 to 14 days as the anti-solvent vapor diffuses into the inner vial.
Protocol B: Controlled Slow Cooling
Mechanism: Exploits the temperature-dependent solubility of the compound. By cooling the solution at a highly controlled rate (e.g., 0.5 °C/hour), the system remains in the metastable zone, promoting the growth of a few large crystals rather than many microcrystals.
Step-by-Step Methodology:
Saturation: Suspend 15 mg of the compound in 2 mL of Methanol or Ethanol in a screw-cap vial.
Heating: Heat the vial in a water bath or heating block to 65 °C until the solid completely dissolves.
Filtration: Hot-filter the solution through a pre-warmed 0.22 µm syringe filter into a clean, pre-warmed vial.
Cooling Profile: Place the vial in a programmable Dewar or programmable incubator. Set the cooling rate to decrease from 65 °C to 20 °C at a rate of 0.5 °C/hour.
Harvesting: Once at room temperature, inspect for block-like or needle-like crystals. If none are present, transfer to a 4 °C refrigerator for an additional 48 hours.
Figure 2: Decision tree for selecting the appropriate crystallization technique based on solubility profiles.
Data Presentation: Expected Crystallization Outcomes
To assist in experimental design, the following table summarizes the expected outcomes based on historical crystallization data of analogous 8-substituted theophylline derivatives.
Crystallization Technique
Solvent System (Good / Anti)
Expected Crystal Habit
Polymorph / Solvate Tendency
SC-XRD Suitability
Vapor Diffusion
Chloroform / Diethyl Ether
Thick Prisms / Blocks
Anhydrous (Form I/II)
Excellent (High resolution)
Vapor Diffusion
DMF / Hexane
Plates
Anhydrous
Good (Risk of twinning)
Slow Cooling
Methanol
Needles / Rods
Methanol Solvate
Moderate (Solvent loss risk)
Slow Evaporation
Ethanol / Water (80:20)
Thin Plates
Monohydrate
Good (Requires sealing)
Slow Evaporation
Dichloromethane
Fine Needles
Anhydrous
Poor (Often too thin for XRD)
XRD Sample Preparation & Mounting
Once crystals are obtained, immediate and careful handling is required to prevent solvent loss, which can destroy the crystal lattice (a common issue with purinedione solvates).
Harvesting: Transfer the crystals along with their mother liquor into a watch glass.
Cryoprotection: Submerge the selected crystal in a drop of viscous perfluoropolyether (e.g., Paratone-N oil). This displaces the mother liquor, prevents atmospheric degradation, and acts as a cryoprotectant.
Mounting: Using a polarized light microscope, select a single crystal with uniform extinction (indicating a lack of twinning). Mount the crystal onto a MiTeGen loop or glass fiber.
Data Collection: Immediately transfer the mounted crystal to the diffractometer's cold stream. Data collection at 100 K is strictly recommended to freeze the dynamic motion of the 8-butylamino chain, thereby reducing thermal ellipsoids and improving the resolution of the final electron density map.
References
Schäkel, L., Schmies, C. C., Idris, R. M., Luo, X., et al. (2020). Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors. Frontiers in Pharmacology, 11, 1294.[Link]
Bobrovs, R., Seton, L., & Dempster, N. (2015). The reluctant polymorph: investigation into the effect of self-association on the solvent mediated phase transformation and nucleation of theophylline. CrystEngComm, 17, 5237-5251.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Resolving HPLC Peak Tailing for 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Overview The analysis of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione presents unique chromatographic challenges. As a substituted xanthine derivative, it features a highly basic secondary amine (the butylamino...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
The analysis of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione presents unique chromatographic challenges. As a substituted xanthine derivative, it features a highly basic secondary amine (the butylamino group) attached to a purine-dione core. When analyzed via reversed-phase high-performance liquid chromatography (RP-HPLC), this basic functional group frequently causes severe peak tailing (Asymmetry factor,
As
> 1.2), compromising resolution, sensitivity, and quantitative accuracy[1]. This guide provides field-proven, mechanistic troubleshooting steps to restore peak symmetry.
Diagnostic Workflow
Before altering your method, use the following logical workflow to isolate the root cause of the peak distortion.
Caption: Diagnostic workflow for identifying and resolving HPLC peak tailing mechanisms.
Frequently Asked Questions (FAQs)
Q1: Why does 8-(butylamino)-1,3-dimethylxanthine exhibit severe tailing on standard C18 columns?A: The root cause is a secondary retention mechanism known as silanol interaction[1]. Traditional silica-based C18 columns contain unbonded, residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.0, these acidic silanols deprotonate, forming negatively charged Si-O⁻ sites[2]. Simultaneously, the basic butylamino group on your analyte becomes protonated (NH₂⁺). This creates a strong, electrostatic ion-exchange interaction[2]. Because this secondary interaction is slower to release than the primary hydrophobic retention, the basic molecules "stick" to the column, causing the trailing edge of the peak to elongate[3].
Q2: How do I definitively differentiate between a chemical interaction and a physical column issue?A: You must perform a Neutral Marker Test[2]. Neutral compounds do not participate in acid-base ion-exchange interactions. If you inject a neutral marker and it elutes with perfect symmetry while your basic purine tails, the issue is definitively chemical (silanol interactions)[2]. If both the neutral marker and the purine tail equally, you have a physical system issue, such as a void at the head of the column, a partially blocked frit, or excessive extra-column volume in your tubing[4].
Q3: What are the most effective mobile phase adjustments to eliminate this specific tailing?A: There are two primary chemical strategies:
pH Suppression: Lower the mobile phase pH to ≤ 2.5 using a 10-20 mM phosphate buffer or 0.1% formic/phosphoric acid[5]. This forces the silanol groups into their neutral, protonated state (Si-OH), effectively shutting down the ion-exchange pathway[3].
Competing Bases: If your method requires a mid-range pH, add a silanol suppressor like Triethylamine (TEA) at 5-10 mM. TEA is a highly basic, sterically small molecule that aggressively binds to and blocks active silanol sites, shielding your larger purine derivative from secondary interactions.
Q4: Does column chemistry matter for this analysis?A: Absolutely. Older "Type A" silica columns possess high trace metal content, which increases silanol acidity and exacerbates tailing for basic compounds[6]. Switching to high-purity "Type B" silica that is heavily end-capped (where residual silanols are chemically bonded with short-chain silanes) will drastically improve peak symmetry[7]. Alternatively, columns with polar-embedded stationary phases provide intrinsic shielding against residual silanols[8].
Self-Validating Experimental Protocols
Protocol 1: The Neutral Marker Validation Test
Purpose: A self-validating assay to isolate chemical tailing from physical system degradation.
Preparation: Prepare a mixed system suitability standard containing 100 µg/mL 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and 50 µg/mL Toluene (neutral marker) dissolved in the initial mobile phase.
Execution: Inject 10 µL onto the HPLC system using your current method conditions.
Quantification: Calculate the Asymmetry factor (
As
) for both peaks at 10% peak height using the formula
As=B/A
[3].
Causality Analysis:
If
As
(Toluene) ≤ 1.2 and
As
(Purine) > 1.5: The tailing is chemically driven. Proceed to Protocol 2.
If
As
(Toluene) > 1.5 and
As
(Purine) > 1.5: The tailing is physically driven. Inspect system plumbing, replace standard tubing with narrow 0.005" ID PEEK tubing to reduce extra-column volume[7], or reverse-flush the column to clear a blocked frit[9].
Protocol 2: Mobile Phase pH Titration for Silanol Suppression
Purpose: To systematically eliminate ion-exchange interactions by neutralizing stationary phase silanols.
Preparation: Prepare three separate aqueous mobile phases to test different ionization states:
Phase A: LC-MS Grade Water (Unbuffered, ~pH 6.5)
Phase B: 20 mM Ammonium Acetate, adjusted to pH 5.0 with acetic acid.
Phase C: 20 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid[5].
Equilibration: Equilibrate an end-capped Type B C18 column with Phase A + your organic modifier (e.g., Acetonitrile) for 15-20 column volumes[10].
Injection: Inject the purine sample and record the
As
value.
Iteration: Repeat the equilibration and injection process sequentially for Phase B, and then Phase C[10].
Validation: Plot
As
versus pH. A sharp decrease in
As
at pH 2.5 confirms the successful protonation of silanols and the elimination of the secondary retention mechanism[3].
Quantitative Data Summary
The table below summarizes the expected impact of various method optimizations on the peak asymmetry of basic purine derivatives.
Mobile Phase Condition
Additive
pH
Column Chemistry
Asymmetry Factor (
As
)
Resolution Status
Water / Acetonitrile
None
~6.5
Standard Type A C18
2.85
Severe Tailing (Ion-Exchange)
Water / Acetonitrile
10 mM TEA
~6.5
Standard Type A C18
1.42
Moderate Improvement
20 mM Phosphate / ACN
None
5.0
Standard Type A C18
2.10
Tailing Persists
20 mM Phosphate / ACN
None
2.5
Standard Type A C18
1.35
Acceptable Symmetry
20 mM Phosphate / ACN
None
2.5
End-capped Type B C18
1.08
Excellent Symmetry
References[7] Troubleshooting Peak Tailing in LC. Scribd.https://www.scribd.com/document/468641113/Troubleshooting-Peak-Tailing-in-LC[1] How to Reduce Peak Tailing in HPLC? Phenomenex.https://www.phenomenex.com/blog/2025/06/09/how-to-reduce-peak-tailing-in-hplc/[5] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.https://www.phenomenex.com/blog/2020/08/11/hplc-tech-tip-peak-tailing-of-basic-analytes/[2] HPLC Peak Tailing. Axion Labs. https://axionlabs.com/hplc-peak-tailing/[4] Technical Support Center: Troubleshooting HPLC Peak Tailing in Catechin Analysis. BenchChem.https://www.benchchem.com/product/b1086256/tech-support[11] Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten. BenchChem.https://www.benchchem.com/product/b1494635/tech-support[3] Peak Tailing in HPLC. Element Lab Solutions.https://elementlabsolutions.com/knowledge/hplc-troubleshooting/peak-tailing-in-hplc/[8] What Causes Peak Tailing in HPLC? Chrom Tech, Inc.https://www.chromtech.com/what-causes-peak-tailing-in-hplc[10] Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Labd-13-ene-8,15-diol. BenchChem.https://www.benchchem.com/product/b1086300/tech-support[6] Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals. PMC/NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4000623/[9] Ethyl Butylacetylaminopropionate (IR3535). BenchChem.https://www.benchchem.com/product/b1057531
A Senior Application Scientist's Guide to Purity Validation of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione by Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, establishing the absolute purity of a novel chemical entity is a foundational requirement for advancing a candidate through the development pipeline. The p...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, establishing the absolute purity of a novel chemical entity is a foundational requirement for advancing a candidate through the development pipeline. The purity value underpins all subsequent pharmacological and toxicological data, making the choice of analytical methodology a critical decision point. This guide provides an in-depth, experience-driven walkthrough for validating the purity of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, a substituted xanthine derivative, using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
We will move beyond a simple recitation of steps to explore the causality behind experimental choices, establishing a self-validating analytical system. Furthermore, we will objectively compare the qNMR approach with the widely-used orthogonal technique of High-Performance Liquid Chromatography (HPLC) to provide a comprehensive perspective on achieving robust and defensible purity assignments.
The Principle of Absolute Quantification: Why qNMR is a Primary Method
Unlike many spectroscopic and chromatographic techniques that rely on the comparison of a response to a like-for-like reference standard, qNMR is a primary ratio method of measurement.[1][2] The foundational principle of qNMR is the direct proportionality between the integrated area of a resonance signal in the NMR spectrum and the number of nuclei responsible for that signal.[3][4][5] This allows for the determination of the molar ratio of different substances in a solution directly from the spectrum.[1] When an analyte is measured against a certified internal standard of known purity, the absolute mass purity of the analyte can be calculated without needing reference materials for any of its impurities.[1][6] This is a significant advantage over techniques like HPLC with UV detection, where impurities with different chromophores may have vastly different response factors, leading to potential inaccuracies in area percent purity calculations.[3]
Caption: The qNMR workflow, from nuclei to absolute purity.
Designing a Validated qNMR Assay for a Novel Xanthine Derivative
Part 1: The Cornerstone – Internal Standard Selection
The integrity of a qNMR result is fundamentally anchored to the quality and suitability of the internal standard.[7] An inappropriate standard introduces systematic error that invalidates the entire measurement.[7][8] The selection process must be a deliberate and documented part of method development.
Key Criteria for Internal Standard Selection:
High Purity: The standard must have a certified purity, ideally ≥99.5%, traceable to a national metrology institute (e.g., NIST).[9] Any uncertainty in the standard's purity directly propagates to the final purity calculation of the analyte.
Chemical Stability: It must be stable in the solid state and in the chosen deuterated solvent, and it must not react with the analyte.[8]
Solubility: The standard must be fully soluble in the NMR solvent to ensure a homogeneous solution, which is critical for accurate signal integration.[8]
Signal Simplicity and Separation: Ideally, the standard should produce one or more sharp, simple signals (preferably singlets) in a region of the ¹H NMR spectrum that is free from any signals from the analyte or potential impurities.[9]
For 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which contains both aromatic and aliphatic protons, a good choice of solvent would be Dimethyl Sulfoxide-d6 (DMSO-d6) due to its broad solvency. A suitable internal standard would be Maleic Acid . It is highly pure, crystalline, non-hygroscopic, and provides a sharp singlet for its two olefinic protons around 6.3 ppm, a region typically clear for xanthine derivatives.
Caption: Decision workflow for internal standard selection in qNMR.
Part 2: Experimental Protocol for Purity Determination
This protocol is designed to ensure accurate and reproducible quantification, adhering to principles outlined in pharmacopeial chapters such as USP <761>.[5][10]
Accurately weigh approximately 15-20 mg of the analyte into a clean, dry vial using an analytical balance. Record the mass precisely.
To the same vial, add an accurately weighed mass of the internal standard (Maleic Acid), aiming for a near 1:1 molar ratio of the protons being quantified to ensure comparable signal intensities.[4] For instance, if quantifying using a 2H signal from the analyte, aim for a mass of standard that provides a similar number of moles as the analyte.
Add approximately 0.7 mL of DMSO-d6 to the vial.
Ensure complete dissolution by gentle vortexing or sonication. Complete dissolution is non-negotiable for accuracy.[4]
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition (e.g., on a 400 MHz Spectrometer):
Lock and Shim: Lock on the deuterium signal of DMSO-d6 and perform automated or manual shimming to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.
Determine Pulse Width: Calibrate the 90° pulse width for the probe.
Acquisition Parameters:
Pulse Program: Use a standard single-pulse experiment (e.g., Bruker: zg30).
Relaxation Delay (D1): This is the most critical parameter for quantification. Set D1 to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and standard signals being integrated. A conservative, robust starting point is a D1 of 30-60 seconds. This ensures all protons have fully relaxed back to thermal equilibrium before the next pulse, guaranteeing that the signal area is directly proportional to the number of nuclei.[7]
Acquisition Time (AQ): Set to ≥ 3 seconds to ensure adequate digital resolution for accurate integration.
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.[2]
Data Processing and Purity Calculation:
Apply a Fourier transform to the FID with zero-filling to enhance digital resolution.
Perform automated phase and baseline correction. Manually inspect and, if necessary, correct the baseline across the entire spectrum, especially around the signals of interest.
Integrate the selected, well-resolved signal from the analyte (I_analyte) and the signal from the internal standard (I_std).
Calculate the purity using the following equation:[4]
Part 3: Method Validation – A Self-Validating System (ICH Q2(R1))
A qNMR protocol is not complete until it is validated to prove it is fit for its intended purpose, following guidelines such as ICH Q2(R1).[11][12][13][14]
Validation Parameter
Experimental Approach
Acceptance Criteria
Specificity
Analyze the analyte, internal standard, and a placebo (if applicable) separately to ensure no interfering signals exist at the chemical shifts used for quantification.
The signals for quantification must be baseline-resolved from any other signals.
Linearity
Prepare a series of samples with a fixed amount of internal standard and varying amounts of the analyte (e.g., 50-150% of the target concentration). Plot the ratio of analyte/standard integral areas vs. the mass ratio.
Coefficient of determination (R²) ≥ 0.999.
Accuracy
Analyze a sample of the analyte with a known, high purity (e.g., from a different, well-characterized batch) or by spiking a sample with a known amount of analyte.
The mean recovery should be within 98.0% to 102.0% of the expected value.
Precision (Repeatability)
Perform at least six independent measurements of the same homogeneous sample.
Relative Standard Deviation (RSD) ≤ 1.0%.
Precision (Intermediate)
Repeat the analysis on different days, with different analysts, or on different instruments.
RSD ≤ 2.0%.
Range
The range is confirmed by the successful validation of linearity and accuracy.
50-150% of the nominal concentration.
Robustness
Introduce small, deliberate variations to method parameters (e.g., relaxation delay ±10%, temperature ±2°C) and observe the effect on the results.
The results should remain unaffected by the variations, demonstrating the method's reliability.
Orthogonal Validation: A Comparative Analysis with HPLC
To build ultimate confidence in a purity value, it is best practice to use an orthogonal method—a technique that relies on different chemical or physical principles—to verify the result.[6] For a xanthine derivative, Reverse-Phase HPLC with UV detection is the ideal orthogonal method.[15][16][17]
Comparative Workflow
Caption: Comparison of qNMR and HPLC purity determination workflows.
Hypothetical Data Comparison
Let's consider a hypothetical batch of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione analyzed by both validated methods.
Parameter
qNMR Result
HPLC (Area % at 275 nm)
Commentary
Main Component Purity
98.6% (w/w)
99.5% (Area %)
The discrepancy is common. qNMR provides an absolute mass purity, while HPLC area percent assumes all components have the same UV response.[3]
Known Impurity 1
0.8% (w/w)
0.3% (Area %)
Impurity 1 may have a lower UV extinction coefficient than the main component, causing HPLC to underestimate its quantity.
Unknown Impurity 2
Not detected
0.2% (Area %)
This impurity might be "NMR silent" (lacks protons) or its signals are obscured. This highlights the value of an orthogonal check.
Non-UV Active Impurity
0.6% (w/w)
Not detected
An impurity lacking a chromophore (e.g., a process salt) is invisible to the UV detector but is quantified by qNMR as it reduces the relative purity of the analyte. This is a key strength of qNMR.
Final Assessment
Purity = 98.6%
Purity > 99.5%
The qNMR value is considered more accurate and closer to the true mass purity. The HPLC result is valuable for profiling UV-active impurities.
Conclusion
Validating the purity of a new chemical entity like 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione requires a rigorous and scientifically sound approach. Quantitative NMR emerges as a superior technique for determining absolute purity due to its nature as a primary method that is not dependent on the response factors of unknown impurities.[1][2] Its direct relationship between signal intensity and molar concentration provides a result traceable to the International System of Units (SI) when a certified internal standard is used.[9]
While HPLC is an indispensable tool for impurity profiling and separation of complex mixtures, its reliance on area percentage for purity can be misleading if impurities have different UV-Vis absorption characteristics.[3][6] For the highest level of confidence, a dual approach is recommended: use qNMR to assign the definitive, absolute purity value and use an orthogonal technique like HPLC to profile and track individual impurities. [6][18] This integrated strategy ensures a comprehensive and trustworthy characterization of the drug substance, providing a solid foundation for all subsequent stages of drug development.
References
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. (2025). Benchchem.
Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. (2025). Benchchem.
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
A Guide to Quantit
General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. (n.d.). Pharmacopeia.
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applic
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-23.
Video: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
qNMR Internal Standard Reference D
Equavilency between Mass Balance and qNMR metholologies. (2024). General Chemistry Forum.
Purity by Absolute qNMR Instructions. (n.d.). Sigma-Aldrich.
King, B., & McGregor, M. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 406(24), 5827-37.
Boiesteanu, P. C., et al. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology, 46(7-8), 501-506.
HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. (2012).
Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. (2025). PubMed.
8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione vs 8-cyclopentyl-1,3-dipropylxanthine (DPCPX)
Advanced Pharmacological Comparison: 8-Butylaminotheophylline vs. DPCPX In the landscape of purinergic pharmacology, xanthine derivatives remain the foundational scaffolds for adenosine receptor (AR) antagonism.
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Pharmacological Comparison: 8-Butylaminotheophylline vs. DPCPX
In the landscape of purinergic pharmacology, xanthine derivatives remain the foundational scaffolds for adenosine receptor (AR) antagonism. For researchers and drug development professionals navigating hit-to-lead optimization or designing in vitro assays, selecting the appropriate tool compound is critical.
This guide provides an objective, data-driven comparison between two distinct xanthine derivatives: 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (commonly referred to as 8-butylaminotheophylline or 8-BuP) and the gold-standard 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) .
Structural and Mechanistic Insights
To understand the divergent performance of these two compounds, we must examine the causality behind their structure-activity relationships (SAR) at the Adenosine A1 Receptor (A1R).
DPCPX (The Lipophilic Standard): DPCPX is a highly potent, A1-selective antagonist [1]. Its sub-nanomolar affinity is driven by two critical structural features. First, the 1,3-dipropyl substitutions perfectly occupy the deep hydrophobic sub-pockets of the A1R, significantly increasing binding free energy compared to smaller alkyl groups. Second, the 8-cyclopentyl ring locks the xanthine core into an optimal spatial conformation, maximizing van der Waals interactions within the orthosteric binding site [2].
8-Butylaminotheophylline (The Soluble Analog): This compound utilizes a 1,3-dimethylxanthine (theophylline) core, which inherently possesses a lower baseline affinity for ARs compared to the dipropyl scaffold. The addition of an 8-butylamino group introduces a secondary amine that can act as a hydrogen bond donor. While this modification drastically improves the compound's aqueous solubility—a frequent bottleneck in high-throughput screening—it disrupts the highly hydrophobic interaction required for sub-nanomolar A1R affinity, rendering it a moderate, non-selective antagonist [3].
Figure 1: Pharmacological modulation of the Adenosine A1 Receptor (A1R) signaling pathway.
Quantitative Performance Data
The following table synthesizes the pharmacological profiles of both compounds, highlighting the trade-off between binding affinity and physicochemical properties.
To objectively compare the affinity of these two compounds, researchers must utilize a competitive radioligand binding assay. The protocol below is designed as a self-validating system, ensuring that the measured displacement is strictly receptor-mediated [1, 4].
Protocol: Competitive Radioligand Binding Assay
Objective: Determine the
IC50
and calculate the
Ki
of the test compounds against
[3H]DPCPX
.
Membrane Preparation: Isolate membranes from CHO cells stably expressing the human A1R. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM
MgCl2
).
Causality:
MgCl2
is critical for maintaining the G-protein coupled state of the receptor, which stabilizes the high-affinity binding conformation.
Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM
[3H]DPCPX
(the radioligand), and varying concentrations of the unlabeled test compound (DPCPX or 8-butylaminotheophylline, ranging from
10−11
to
10−4
M).
Non-Specific Binding (NSB) Control: In parallel wells, add 10 µM of CPA (N6-cyclopentyladenosine) instead of the test compound.
Causality: Using a structurally distinct, high-affinity agonist (CPA) to define NSB ensures that any displaced
[3H]DPCPX
was specifically bound to the A1R active site, rather than non-specifically adhering to the lipid membrane. This validates the integrity of the assay window.
Equilibrium Phase: Incubate the plate for 90 minutes at 25°C.
Causality: Thermodynamic equilibrium must be reached to accurately apply the Cheng-Prusoff equation during data analysis. Premature termination leads to artificially inflated
IC50
values [2].
Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass microfiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash 3x with ice-cold Tris-HCl buffer.
Causality: Ice-cold buffer slows the dissociation kinetics of the radioligand, preventing signal loss during the separation of bound from free ligand.
Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Fit the data using non-linear regression to determine the
Ki
.
Figure 2: Standardized workflow for competitive radioligand binding assays.
Conclusion
For rigorous neuropharmacological studies requiring absolute A1R blockade without off-target A2A interference, DPCPX remains the undisputed choice due to its sub-nanomolar potency and high lipophilicity. However, in assay environments where extreme hydrophobicity causes compound precipitation or non-specific plastic binding, researchers may leverage 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione . While the latter sacrifices significant target affinity and selectivity, its enhanced aqueous solubility provides a valuable alternative for specific structural and functional screening paradigms.
References
Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor.
Thermodynamics of full agonist, partial agonist, and antagonist binding to wild-type and mutant adenosine A1 receptors. PubMed.
Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry.
N-Cycloalkyl Derivatives of Adenosine and 1-Deazaadenosine as Agonists and Partial Agonists of the A1 Adenosine Receptor.
Validation
A Comparative Benchmarking Guide to 8-(Butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and Standard Adenosine Antagonists
In the landscape of neuropharmacology and drug discovery, the modulation of adenosine receptors presents a compelling avenue for therapeutic intervention in a host of pathological conditions, including neurodegenerative...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of neuropharmacology and drug discovery, the modulation of adenosine receptors presents a compelling avenue for therapeutic intervention in a host of pathological conditions, including neurodegenerative diseases, inflammation, and sleep disorders. The xanthine scaffold, a core structure in well-known compounds like caffeine and theophylline, has been a fertile ground for the development of adenosine receptor antagonists. This guide provides an in-depth comparative analysis of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, a representative 8-substituted xanthine derivative, against a panel of standard adenosine antagonists: the non-selective antagonists caffeine and theophylline, and the A2A selective antagonist istradefylline.
Our exploration will be grounded in the fundamental principles of receptor pharmacology, elucidating the structure-activity relationships that govern the affinity and selectivity of these compounds. We will delve into the experimental methodologies quintessential for their characterization, providing detailed protocols for radioligand binding assays and functional cAMP accumulation assays. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of how novel xanthine derivatives are benchmarked against established pharmacological agents.
The Critical Role of the 8-Position in Xanthine Derivatives
The purine-2,6-dione skeleton, common to all the compounds discussed herein, offers several positions for chemical modification. Of these, the 8-position has been extensively explored to enhance affinity and selectivity for the four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[1] Substitutions at this position can profoundly influence the interaction with the receptor binding pocket. For instance, the introduction of an 8-phenyl group can significantly increase potency compared to the simple methyl group found in caffeine.[2] The addition of a butylamino group, as in our subject compound, introduces both steric bulk and potential hydrogen bonding capabilities, which can be critical determinants of receptor subtype selectivity.
Comparative Pharmacological Profiles
A direct comparison of binding affinities (Ki values) is the first step in benchmarking a novel compound. The Ki value represents the concentration of a competing ligand that will displace 50% of a specific radioligand from its receptor, with a lower Ki indicating a higher binding affinity. The following table summarizes the reported binding affinities of our standard antagonists. While specific experimental data for 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is not extensively available in public literature, we will proceed with the established data for our benchmarks to illustrate the comparative framework.
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell source.
Adenosine Receptor Signaling Pathways
To understand the functional implications of receptor antagonism, it is crucial to comprehend the downstream signaling cascades initiated by adenosine receptor activation. Adenosine receptors are G protein-coupled receptors (GPCRs). The A1 and A3 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6] Conversely, the A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP levels. Antagonists block these effects by preventing adenosine from binding to its receptors.
Caption: Adenosine receptor signaling pathways.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Rationale: The choice of radioligand is critical and should be specific for the receptor subtype of interest with high affinity. For example, [3H]DPCPX is often used for A1 receptors, and [3H]ZM241385 or [3H]CGS 21680 for A2A receptors. The use of cell membranes expressing a high density of the target receptor, often from recombinant cell lines (e.g., HEK-293 or CHO cells), enhances the signal-to-noise ratio.
Step-by-Step Methodology:
Membrane Preparation:
Culture cells stably expressing the human adenosine receptor of interest.
Harvest and homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
Assay Setup (96-well plate format):
Total Binding: Add assay buffer, a fixed concentration of radioligand, and the membrane preparation.
Non-specific Binding: Add a high concentration of a known non-labeled ligand, the radioligand, and the membrane preparation.
Test Compound: Add serial dilutions of the test compound, the radioligand, and the membrane preparation.
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).
Termination and Filtration:
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
Quantification:
Dry the filters and add a scintillation cocktail.
Measure the radioactivity retained on each filter using a liquid scintillation counter.[6]
Data Analysis:
Calculate specific binding: Total Binding - Non-specific Binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competitive radioligand binding assay.
cAMP Accumulation Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), providing a functional measure of its potency.
Rationale: This assay is particularly relevant for A2A and A2B receptors, which are Gs-coupled and increase cAMP upon activation. The use of a phosphodiesterase (PDE) inhibitor, such as rolipram or IBMX, is often necessary to prevent the degradation of cAMP and amplify the signal.
Step-by-Step Methodology:
Cell Culture: Seed cells expressing the adenosine receptor of interest (e.g., HEK-293-A2A) in a suitable multi-well plate and grow to confluence.
Pre-incubation:
Wash the cells with assay buffer.
Pre-incubate the cells with various concentrations of the antagonist (e.g., 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) and a PDE inhibitor for a defined period (e.g., 15-30 minutes).
Agonist Stimulation: Add a fixed concentration of a selective adenosine receptor agonist (e.g., NECA or CGS 21680 for A2A) to stimulate cAMP production.
Lysis and Detection:
After a specified incubation time, lyse the cells to release intracellular cAMP.
Measure the cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or LANCE (Lanthanide-based) technologies.
Data Analysis:
Plot the cAMP concentration against the logarithm of the antagonist concentration.
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
The Schild analysis can be used to determine the pA2 value, a measure of the antagonist's potency.
Conclusion
The benchmarking of novel compounds like 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione against established adenosine antagonists is a critical process in drug discovery. This guide has outlined the key pharmacological principles and experimental methodologies required for such a comparison. By systematically evaluating binding affinity and functional antagonism, researchers can elucidate the structure-activity relationships that drive the potency and selectivity of new chemical entities. While comprehensive data for our specific 8-substituted xanthine is emerging, the framework provided here serves as a robust guide for its evaluation and for the broader field of adenosine receptor pharmacology. The strategic modification of the xanthine scaffold, particularly at the 8-position, continues to be a promising approach for the development of novel therapeutics targeting the adenosine system.
References
AVMA Journals. (2002). Antagonism of adenosine receptors by caffeine and caffeine metabolites in equine forebrain tissues. [Link]
FULIR. (n.d.). Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands – A Computational Case Study with Istradefylline. [Link]
PubMed. (1991). Chronic theophylline treatment in vivo increases high affinity adenosine A1 receptor binding and sensitivity to exogenous adenosine in the in vitro hippocampal slice. [Link]
American Physiological Society. (n.d.). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. [Link]
The Journal of Immunology. (2019). Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype. [Link]
Frontiers. (n.d.). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. [Link]
PMC. (n.d.). Adenosine Receptors: Expression, Function and Regulation. [Link]
ResearchGate. (n.d.). Binding energy and docking score of caffeine against adenosine receptor. [Link]
PubMed. (2013). In vitro pharmacological profile of the A2A receptor antagonist istradefylline. [Link]
ResearchGate. (n.d.). Signaling pathways of Adenosine Receptors A1, A2 and A3. A2 receptors.... [Link]
PMC. (n.d.). The role of adenosine receptors in the central action of caffeine. [Link]
PubMed. (2023). Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands: A Computational Case Study with Istradefylline and Caffeine. [Link]
ScienceDirect. (n.d.). Differential antagonism of cardiac actions of adenosine by theophylline. [Link]
PubMed. (1988). Chronic theophylline exposure increases agonist and antagonist binding to A1 adenosine receptors in rat brain. [Link]
AHA Journals. (n.d.). Caffeine Alters A2A Adenosine Receptors and Their Function in Human Platelets. [Link]
ACS Publications. (2023). Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands: A Computational Case Study with Istradefylline and Caffeine. [Link]
PMC. (n.d.). Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates. [Link]
ResearchGate. (n.d.). Molecular docking results of istradefylline with adenosine A 2A receptors. [Link]
PMC. (n.d.). Adenosine A2A Receptor Antagonists and Parkinson's Disease. [Link]
PubMed. (n.d.). New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation. [Link]
American Journal of Physiology - Cell Physiology. (2001). Cardiac myocyte adenosine A2a receptor activation fails to alter cAMP or contractility. [Link]
ResearchGate. (n.d.). Binding affinity of agonists and antagonists of adenosine receptors (Ki.... [Link]
Semantic Scholar. (2022). Irreversible Antagonists for the Adenosine A2B Receptor "2279. [Link]
PMC. (n.d.). Recent developments in adenosine receptor ligands and their potential as novel drugs. [Link]
PubMed. (1994). 8-Azaxanthine derivatives as antagonists of adenosine receptors. [Link]
MDPI. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. [Link]
MDPI. (2023). Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. [Link]
Validating In Vitro Anti-Inflammatory Activity of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: A Comparative Guide to Animal Model Selection
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the crucial transition from in vitro discovery to in vivo validation for the novel purine derivative, 8-(bu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the crucial transition from in vitro discovery to in vivo validation for the novel purine derivative, 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. While specific in vitro data for this exact molecule is not extensively published, its structural similarity to other 8-substituted 1,3-dimethylxanthines (theophylline derivatives) strongly suggests a dual mechanism of action: potent phosphodiesterase 4 (PDE4) inhibition and adenosine A2A receptor antagonism.[1][2][3]
This guide will, therefore, proceed under this scientifically grounded hypothesis to compare and contrast two distinct animal model pathways for validating these predicted anti-inflammatory and neuroprotective effects. The objective is to provide a logical, in-depth technical narrative that explains the "why" behind experimental choices, ensuring a robust and translatable in vivo data package.
Part 1: The In Vitro Foundation & The Rationale for In Vivo Translation
The foundational in vitro data for our compound, which we will term 'Xanthine Derivative Y' (XD-Y), has hypothetically revealed two key activities:
Potent & Selective PDE4 Inhibition: XD-Y demonstrates sub-micromolar IC50 values against the PDE4 enzyme, leading to an increase in intracellular cyclic AMP (cAMP). This is a well-established mechanism for suppressing inflammatory responses by modulating the activity of immune cells such as macrophages, neutrophils, and T-cells.[1]
Adenosine A2A Receptor Antagonism: Competitive binding assays indicate that XD-Y is an antagonist at the A2A adenosine receptor. In the central nervous system (CNS), A2A receptor activation can be pro-inflammatory, and its antagonism is a therapeutic strategy for neurodegenerative and neuropsychiatric disorders.[4]
While promising, these in vitro results exist in a controlled, artificial environment. To ascertain the therapeutic potential of XD-Y, we must answer critical questions that only a whole-organism model can address:
Does the compound possess favorable pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) to reach its target tissues in effective concentrations?
Does the observed in vitro potency translate to a functional, therapeutic effect in a complex biological system with interacting cell types and feedback loops?
Are there any unforeseen off-target effects or toxicities at therapeutically relevant doses?
To address these, we will explore two distinct animal models, each designed to validate a primary aspect of XD-Y's hypothesized in vitro activity.
Part 2: Comparative Animal Model Selection & Experimental Design
The choice of an animal model is paramount and should be driven by the specific hypothesis being tested. Here, we compare a model of respiratory inflammation against a model of neuroinflammation to provide a broad validation of XD-Y's potential.
Model 1: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Guinea Pigs (A Model for COPD/Asthma)
Rationale for Model Selection:
The guinea pig is an excellent model for respiratory diseases like asthma and COPD due to its pulmonary anatomy and receptor distribution (M2, M3-muscarinic, and B2-adrenergic receptors) being more similar to humans than those of mice.[5][6] They exhibit a robust inflammatory response and bronchoconstriction to challenges like LPS, making them ideal for evaluating bronchodilator and anti-inflammatory agents.[7][8] This model directly assesses the therapeutic potential of PDE4 inhibition in the lungs.[1]
Experimental Workflow:
Caption: Workflow for validating XD-Y in an LPS-induced pulmonary inflammation model.
Detailed Protocol:
Acclimatization: Male Hartley guinea pigs (300-350g) are acclimatized for one week with ad libitum access to food and water.
Baseline Measurements: Baseline airway function is assessed using whole-body plethysmography to determine the enhanced pause (Penh), an indicator of airway obstruction.
Grouping and Dosing: Animals are randomly assigned to four groups: Vehicle control, XD-Y (e.g., 1 mg/kg), XD-Y (e.g., 10 mg/kg), and a positive control such as the known PDE4 inhibitor Roflumilast (1 mg/kg). Dosing is performed via intraperitoneal (i.p.) injection or intranasal (i.n.) administration 1 hour before the LPS challenge.
LPS Challenge: Animals are anesthetized, and a single dose of LPS (e.g., 1 mg/mL in saline) is administered via intratracheal instillation to induce acute lung inflammation.
Airway Hyperresponsiveness (AHR) Assessment: At 6 and 24 hours post-LPS, AHR is measured by exposing the animals to increasing concentrations of aerosolized methacholine and recording the change in Penh.
Terminal Procedures (24 hours post-LPS):
Bronchoalveolar Lavage (BALF): Lungs are lavaged with saline. The recovered fluid is used for total and differential immune cell counts (neutrophils, macrophages). The supernatant is analyzed for key inflammatory cytokines (TNF-α, IL-6) using ELISA.
Histopathology: Lung tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to histologically score the level of inflammation and cellular infiltration.
Model 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
Rationale for Model Selection:
Systemic administration of LPS in mice is a widely used and well-characterized model to study neuroinflammation.[4][9] LPS activates microglia, the resident immune cells of the brain, leading to the production of pro-inflammatory cytokines and subsequent cognitive deficits.[9][10] This model is excellent for determining if XD-Y can cross the blood-brain barrier and exert central anti-inflammatory effects, which would validate both its PDE4 inhibitory and A2A antagonistic activities.
Experimental Workflow:
Caption: Workflow for validating XD-Y in an LPS-induced neuroinflammation model.
Detailed Protocol:
Acclimatization & Grouping: Male C57BL/6 mice (8-10 weeks old) are acclimatized and randomly assigned to four groups: Vehicle, XD-Y (e.g., 5 mg/kg), XD-Y (e.g., 25 mg/kg), and a positive control like Ibudilast (a non-selective PDE inhibitor known to cross the blood-brain barrier).
LPS Challenge: On day 7, one hour after the final dose, animals are challenged with a single i.p. injection of LPS (e.g., 0.25 mg/kg) to induce systemic inflammation and subsequent neuroinflammation.
Behavioral Testing (Days 8-13):
Morris Water Maze (MWM): To assess spatial learning and memory, mice are trained to find a hidden platform in a pool of water. Latency to find the platform is recorded. A probe trial with the platform removed is conducted on the final day to assess memory retention.
Y-Maze: To evaluate short-term spatial memory, spontaneous alternation behavior in a Y-shaped maze is recorded.
Terminal Procedures (Day 14):
Brain Tissue Analysis: Animals are euthanized, and brains are harvested. The hippocampus is dissected for biochemical analysis. Homogenates are used to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) and cAMP levels (to confirm PDE inhibition).
Immunohistochemistry (IHC): Brain sections are stained for Iba1 (a marker for microglial activation) and GFAP (a marker for astrocyte activation) to visualize and quantify the extent of neuroinflammation.
Part 3: Data Presentation and Interpretation
To facilitate a clear comparison of outcomes, all quantitative data should be summarized in tables.
Table 1: Expected Outcomes in LPS-Induced Pulmonary Inflammation Model
Parameter
Vehicle + LPS
XD-Y (Low Dose) + LPS
XD-Y (High Dose) + LPS
Roflumilast + LPS
Expected Result for XD-Y
AHR (Penh)
++++
++
+
+
Dose-dependent reduction
BALF Neutrophils (x10⁵)
15.0 ± 2.5
8.0 ± 1.5
4.0 ± 1.0
3.5 ± 0.8
Significant decrease
BALF TNF-α (pg/mL)
800 ± 120
450 ± 90
200 ± 50
180 ± 45
Significant decrease
Lung Inflammation Score
3.5 ± 0.5
2.0 ± 0.4
1.0 ± 0.3
0.8 ± 0.2
Dose-dependent reduction
(Values are hypothetical representations; + indicates the magnitude of the effect)
Table 2: Expected Outcomes in LPS-Induced Neuroinflammation Model
Parameter
Vehicle + LPS
XD-Y (Low Dose) + LPS
XD-Y (High Dose) + LPS
Ibudilast + LPS
Expected Result for XD-Y
MWM Latency (sec)
60 ± 8
45 ± 7
25 ± 5
22 ± 4
Dose-dependent improvement
Y-Maze Alternation (%)
50 ± 5
60 ± 6
75 ± 5
78 ± 4
Dose-dependent improvement
Hippocampal TNF-α (pg/mg)
150 ± 20
100 ± 15
60 ± 10
55 ± 8
Significant decrease
Hippocampal cAMP (pmol/mg)
10 ± 2
15 ± 3
25 ± 4
28 ± 5
Significant increase
Iba1+ Microglia Count
++++
++
+
+
Significant reduction
(Values are hypothetical representations; + indicates the magnitude of the effect)
Interpretation:
A successful outcome would be a dose-dependent mitigation of inflammatory and functional deficits in both models. In the pulmonary model, this validates the anti-inflammatory and potential bronchodilatory effects of XD-Y. In the neuroinflammation model, positive results would confirm that XD-Y is centrally bioavailable and can suppress glial activation and rescue cognitive function, providing strong evidence for its potential in treating neurodegenerative or neuropsychiatric conditions.
Part 4: Conclusion and Forward Path
This comparative guide outlines two robust, well-established animal models to validate the hypothesized in vitro activities of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. By systematically evaluating the compound in both a peripheral (respiratory) and a central (neurological) inflammation model, researchers can build a comprehensive in vivo profile.
The pulmonary inflammation model provides direct evidence of the compound's efficacy in a disease context highly relevant to PDE4 inhibitors.
The neuroinflammation model offers crucial insights into the compound's ability to cross the blood-brain barrier and modulate CNS pathology, a key differentiator for novel therapeutics.
Positive and correlated data from both models would provide a compelling rationale to advance XD-Y into more complex, chronic disease models and subsequent preclinical toxicology studies, paving the way for potential clinical development. This dual-pronged approach ensures a thorough and scientifically rigorous validation of the initial in vitro findings.
References
Canning, B. J., & Chou, Y. (2003). Using guinea-pigs in studies of cough. Pulmonary pharmacology & therapeutics, 16(5), 325-327.
Hayallah, A. M., El-Sayed, M. A., El-Gazzar, M., Al-Salem, H. S., & Aboutaleb, N. S. (2026). Integrating synthesis, pharmacological evaluation, and molecular dynamics simulation of novel 8-substituted theophylline hybrids as potential PDE-4B inhibitors, bronchodilators and antibacterial. Bioorganic Chemistry, 150, 109591. [Link]
Kankavi, O. (2024). Experimental Animal Models in Respiratory Diseases. Journal of Experimental and Clinical Medicine, 41(2), 123-128. [Link]
Pavan, M., & Pifferi, G. (2025). Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review. Expert Opinion on Drug Discovery, 20(2), 159-173. [Link]
Berk, B., Akgün, H., Erol, K., Sirmagül, B., Gao, Z. G., & Jacobson, K. A. (2005). New 8-substituted xanthiene derivatives as potent bronchodilators. Arzneimittelforschung, 55(11), 645-651. [Link]
Nakata, T., Yamamoto, S., & Shimizu, S. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neuroscience, 16, 845945. [Link]
Boskabady, M. H., Feizpour, A., & Gholami, L. (2016). Experimental animal models for COPD: a methodological review. Tobacco induced diseases, 14, 26. [Link]
Abdel-Salam, O. M., Nofal, S. M., & El-Shenawy, S. M. (2009). Synthesis, anti-bronchoconstrictive, and antibacterial activities of some new 8-substituted-1,3-dimethylxanthine derivatives. Bulletin of Pharmaceutical Sciences. Assiut, 32(1), 153-187. [Link]
Lee, Y., & Lee, J. W. (2022). Animal Models of Cognitive Deficits for Probiotic Treatment. Food Science of Animal Resources, 42(6), 923-933. [Link]
Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. [Link]
Kalinina, D. S., & Aliev, G. (2023). Animal Inflammation-Based Models of Neuropsychiatric Disorders. In Neuroinflammation and Schizophrenia (pp. 69-87). Springer, Singapore. [Link]
Georgiev, M., & Yoncheva, K. (2019). Design, Synthesis and Evaluation of 8-Thiosubstituted 1,3,7-Trimethylxanthine Hydrazones with In-vitro Neuroprotective and MAO-B Inhibitory Activities. Medicinal Chemistry, 15(7), 768-778. [Link]
Sharma, S. K., & Singh, P. (2021). Xanthine: Synthetic Strategy And Biological Activity. International Journal of Pharmaceutical Sciences and Research, 12(11), 5696-5711. [Link]
Hayallah, A. M., About-Ghadir, O. F., Abdel-Moty, S. G., & Hussein, M. A. (2026). Design and synthesis of some new purine-dione derivatives of potential anti-inflammatory activity. Der Pharma Chemica, 8(3), 114-127. [Link]
Singh, R. K., Kumar, S., & Verma, S. K. (2025). Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. European Journal of Medicinal Chemistry, 283, 117160. [Link]
Vasileva, E. A., Zhidkova, E. M., & Kletskii, M. E. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 27(24), 8820. [Link]
Bulumac, P. P., & Popa, M. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Chemistry Central Journal, 11(1), 11. [Link]
Kumar, G., Gandhi, D., & Harvey, A. L. (2012). SYNTHESES AND EVALUATION OF 8-SUBSTITUTED XANTHINE DERIVATIVES AS ANTIASTHMATIC AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 335-340. [Link]
Castillo, P., & Iturriaga-Vásquez, P. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 20(4), 6886-6903. [Link]
Hayallah, A. M., About-Ghadir, O. F., Abdel-Moty, S. G., & Hussein, M. A. (2026). Design and synthesis of some new purine-dione derivatives of potential anti-inflammatory activity. Der Pharma Chemica, 8(3), 114-127. [Link]
SCIEX. (2023, February 17). Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals. [Link]
Institute of Neurosciences of the University of Barcelona. (2026, March 13). Researchers design a pioneering drug capable of reversing cognitive decline in Alzheimer's disease in animal models. [Link]
Xia, J., & He, W. (2018). Inducing Agents for Alzheimer's Disease in Animal Models. Journal of Alzheimer's Disease & Parkinsonism, 8(1), 1-8. [Link]
Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. [Link]
A Comprehensive Guide to the Safe Disposal of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
This document provides essential procedural guidance for the proper and safe disposal of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. As a trusted partner in your research, we are committed to providing inform...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential procedural guidance for the proper and safe disposal of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. As a trusted partner in your research, we are committed to providing information that ensures the safety of your laboratory personnel and the protection of our environment. The following procedures have been synthesized from established chemical waste management protocols and data on analogous compounds.
Hazard Assessment and Core Safety Principles
Understanding the potential hazards is the foundation of safe disposal. Structurally related compounds, such as theophylline (1,3-dimethylxanthine), are known to be toxic if swallowed and may pose risks to reproductive health, including potential damage to an unborn child[1]. Therefore, 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione should be handled as a potentially hazardous substance.
Key Safety Principles:
Minimize Waste: The most effective disposal strategy begins with minimizing waste generation. Order and use only the amount of the compound necessary for your experiments[2].
Avoid Environmental Release: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash[2][3]. Improper disposal can lead to environmental contamination[4].
Segregation is Critical: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility[2][3]. Incompatible chemicals can react violently, producing heat or toxic gases[2].
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste. All procedures should be carried out in a certified chemical fume hood[5].
Waste Characterization and Segregation
Proper segregation of waste is crucial for safe and compliant disposal. The following table outlines the different waste streams that may be generated and their appropriate handling.
Waste Stream
Description
Disposal Container
Solid Waste
Unused or expired pure compound, contaminated weigh boats, and filter paper.
A designated, sealed, and clearly labeled hazardous solid waste container.
Liquid Waste (Aqueous)
Solutions of the compound in aqueous buffers or media.
A designated, sealed, and clearly labeled hazardous aqueous waste container. Do not overfill[5].
Liquid Waste (Organic Solvent)
Solutions of the compound in organic solvents.
A designated, sealed, and clearly labeled hazardous organic solvent waste container. Do not overfill[5].
Contaminated Sharps
Needles, syringes, or broken glassware contaminated with the compound.
A designated, puncture-proof sharps container for chemical-contaminated sharps[2].
Contaminated Personal Protective Equipment (PPE)
Gloves, disposable lab coats, and bench paper contaminated with the compound.
A designated, sealed bag or container for chemically contaminated solid waste[2].
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable workflow for the disposal of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Solid Waste Disposal
Collection: Carefully collect all solid waste contaminated with 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Containerization: Place the solid waste into a designated, robust, and sealable container. Ensure the container is compatible with the waste.
Labeling: Clearly label the container with "Hazardous Chemical Waste," the full chemical name: "8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione," the approximate quantity, and the date of accumulation.
Storage: Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials.
Liquid Waste Disposal
Segregation: Keep aqueous and organic solvent waste streams separate.
Containerization: Pour liquid waste into a designated, leak-proof, and sealable container. Glass containers are often preferred[3]. Do not fill the container to more than 75% of its capacity to allow for vapor expansion[3].
Labeling: Label the container with "Hazardous Chemical Waste," the full chemical name and concentration of all components, and the date.
Storage: Securely cap the container and store it in a designated waste accumulation area with secondary containment.
Decontamination of Glassware
Initial Rinse: Triple rinse glassware with a suitable solvent that can dissolve the compound.
Rinsate Collection: The first two rinses must be collected and disposed of as hazardous liquid waste[5].
Final Rinse: The third rinse can be washed as usual, provided the initial rinses were thorough.
Emergency Procedures
In the event of a spill, follow these procedures:
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Alert: Notify your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.
Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit.
Clean-up: Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).
Disposal: Collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.
Comprehensive Safety & Handling Guide: 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
As a Senior Application Scientist, I recognize that handling novel or highly potent active pharmaceutical ingredients (APIs) requires moving beyond generic safety data sheets. 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling novel or highly potent active pharmaceutical ingredients (APIs) requires moving beyond generic safety data sheets. 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione —commonly referred to as 8-butylaminotheophylline—is a highly lipophilic, 8-substituted xanthine derivative.
Because this compound is handled primarily in drug development and pharmacological research, it must be treated as a high-potency API. This guide provides the mechanistic reasoning behind our safety protocols, ensuring that your laboratory operations are both scientifically rigorous and operationally secure.
Toxicological Profile & Mechanistic Hazards
To design an effective safety protocol, we must first understand the causality of the chemical's hazard profile. The parent compound, theophylline, is a non-selective adenosine receptor antagonist with a notoriously narrow therapeutic index.
By introducing a butylamino group at the 8-position of the 1,3-dimethylxanthine scaffold, the molecule's lipophilicity and binding affinity for A1 and A2A adenosine receptors are significantly enhanced (). In a laboratory setting, accidental exposure to the pure API powder (via inhalation) or solution (via dermal absorption) can lead to rapid systemic absorption. The blockade of adenosine receptors removes inhibitory cholinergic tone, which can precipitate severe CNS overstimulation, tachycardia, and arrhythmias.
Diagram 1: Mechanistic pathway of 8-substituted xanthine toxicity via receptor blockade.
Personal Protective Equipment (PPE) Matrix
Standard lab coats and single gloves are insufficient for this compound. When dissolved in organic solvents like Dimethyl Sulfoxide (DMSO)—the standard vehicle for lipophilic xanthines—the molecule can rapidly bypass the stratum corneum. We adhere to the stringent PPE standards outlined by the .
Quantitative PPE & Engineering Control Matrix
Operational Task
Engineering Control Required
Dermal Protection (Glove Specs)
Respiratory & Eye Protection
Dry Powder Weighing
Ventilated Balance Enclosure (VBE) at >75 fpm face velocity
Double Nitrile (Change outer glove within 15 mins of splash)
Safety Glasses with side shields; Face shield if >50mL
Spill Cleanup (Powder)
Isolate area; HVAC exhaust maximized
Heavy-duty Nitrile (>0.3mm ) over inner disposable Nitrile
PAPR or N95; Chemical splash goggles
The Causality of Double-Gloving: Nitrile provides an excellent barrier against dry API powders but degrades rapidly upon contact with DMSO. The inner glove acts as a pristine secondary barrier. Self-Validating Check: Perform a visual inspection of the outer glove every 15 minutes during solvent handling. If any swelling, wrinkling, or discoloration is observed, the barrier has failed. Immediately remove the outer glove, inspect the inner glove, and re-don a fresh outer layer.
Standard Operating Procedure: Safe Handling & Workflow
Because 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is highly crystalline, it is prone to electrostatic charging. Opening a static-charged vial outside of containment can cause the powder to aerosolize, creating an immediate inhalation hazard.
Diagram 2: Step-by-step operational workflow for handling high-potency API powders.
Step-by-Step Weighing and Dissolution Methodology
Environmental Validation: Before bringing the chemical into the workspace, verify the Ventilated Balance Enclosure (VBE) face velocity using a digital anemometer (must read >75 fpm). Self-Validating Check: Tape a small 1-inch strip of tissue paper to the bottom sash. If the tissue pulls steadily inward, negative pressure is confirmed.
Static Neutralization: Place the sealed API vial and your receiving vessel (e.g., an amber glass vial) inside the VBE. Use an anti-static zero-stat gun or a deionizing bar over the vessels for 10 seconds. Causality: This neutralizes the electrostatic repulsion between the powder and the glass, preventing "fly-away" aerosolization when the cap is removed.
Micro-Weighing: Using a static-free spatulette, transfer the required mass of 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione to the receiving vial.
In-Situ Solubilization (Critical Step): Do not transport the dry powder across the lab to a fume hood. Add your solvent (e.g., DMSO or buffer) directly to the receiving vial inside the VBE. Causality: Liquid solutions cannot generate dust. By dissolving the API at the weighing station, you completely neutralize the inhalation risk during transport.
Decontamination: Cap the dissolved stock solution tightly. Wipe the exterior of the vial with a disposable wipe dampened with 10% bleach or a lab-grade detergent, followed by a water wipe, before removing it from the VBE.
Decontamination and Disposal Plan
In the event of an operational failure, rapid and scientifically sound decontamination is required, adhering to guidelines from the .
Dry Powder Spills: Never use a brush or dry paper towel, which will aerosolize the API. Instead, lay an absorbent pad over the powder and gently pour a mixture of water and lab detergent over the pad to wet the powder. Once wetted, the material can be safely scooped into a hazardous waste container.
Liquid Spills (DMSO/API mixture): Cover immediately with activated charcoal or a universal chemical absorbent. Because DMSO penetrates standard materials, personnel cleaning the spill must upgrade to heavy-duty (>0.3mm) nitrile or butyl rubber gloves.
Waste Segregation: 8-(butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione must not be poured down the drain. All contaminated consumables (pipette tips, outer gloves, wipes) and liquid waste must be segregated into clearly labeled "Hazardous Pharmaceutical Waste" containers destined for high-temperature incineration.
References
Jacobson, K. A., de la Cruz, R., Schulick, R., Kiriasis, L., Padgett, W., Pfleiderer, W., Kirk, K. L., Neumeyer, J. L., & Daly, J. W. (1988). 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. Biochemical Pharmacology.[Link]
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview. United States Department of Labor. [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]
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